Product packaging for Enmetazobactam(Cat. No.:CAS No. 1001404-83-6)

Enmetazobactam

货号: B1664276
CAS 编号: 1001404-83-6
分子量: 314.32 g/mol
InChI 键: HFZITXBUTWITPT-YWVKMMECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta (β)-lactamase (ESBL) inhibitor. Because ESBL enzymes can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins and monobactams, ESBL-producing bacteria poses challenges in the treatment of serious infections. The combination product of this compound and [cefepime] was first approved by the FDA on February 23, 2024, for the treatment of complicated urinary tract infections. This compound is used as cefepime-sparing therapy by preventing its breakdown by ESBL.
beta-lactamase inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O5S B1664276 Enmetazobactam CAS No. 1001404-83-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZITXBUTWITPT-YWVKMMECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001404-83-6
Record name AAI-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMETAZOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enmetazobactam: From Discovery to Synthesis - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel, potent inhibitor of class A extended-spectrum β-lactamases (ESBLs) developed to combat the growing threat of antimicrobial resistance. Invented by scientists at Orchid Pharma in Chennai, India, and further developed by Allecra Therapeutics, this compound represents a significant advancement in the fight against infections caused by multidrug-resistant Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and clinical efficacy of this compound.

Discovery and Development

The journey of this compound began with a focused effort to design a more effective β-lactamase inhibitor that could overcome the limitations of existing drugs like tazobactam. Scientists at Orchid Pharma filed a product patent for this compound in 2006, followed by a use patent in 2010 for treating carbapenemase-producing bacterial infections.[1] In 2013, the molecule was out-licensed to Allecra Therapeutics for further clinical development.[1] This collaboration led to successful Phase 3 clinical trials and subsequent regulatory approvals.

Synthesis Pathway

The chemical synthesis of this compound, a penicillanic acid sulfone derivative, involves a multi-step process starting from commercially available precursors. The detailed synthesis is outlined in US Patent US7687488B2. A general overview of the synthetic approach is presented below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product 6-APA 6-Aminopenicillanic Acid (6-APA) Intermediate_1 (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 6-APA->Intermediate_1 Bromination Precursor_2 2-bromo-2-methylpropanoyl bromide Intermediate_2 Tazobactam Precursor Intermediate_1->Intermediate_2 Reaction with 1,2,3-triazole This compound This compound Intermediate_2->this compound Methylation and Oxidation Inhibition_Mechanism This compound This compound Beta-Lactamase β-Lactamase (Active Site Serine) This compound->Beta-Lactamase Binding to Active Site Acyl-Enzyme Stable Acyl-Enzyme Intermediate Beta-Lactamase->Acyl-Enzyme Acylation of Serine Inactive_Enzyme Inactive β-Lactamase Acyl-Enzyme->Inactive_Enzyme Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_clinical Clinical Evaluation Inhibition_Assay β-Lactamase Inhibition Assay (IC50 determination) Crystallography X-ray Crystallography Inhibition_Assay->Crystallography Provides rationale for NMR NMR Spectroscopy Inhibition_Assay->NMR Provides rationale for Complex_Structure Enzyme-Inhibitor Complex Structure Crystallography->Complex_Structure NMR->Complex_Structure Phase_3 Phase 3 Clinical Trial (ALLIUM) Complex_Structure->Phase_3 Informs clinical development Efficacy_Safety Efficacy and Safety Data Phase_3->Efficacy_Safety

References

Preclinical Pharmacokinetics and Pharmacodynamics of Enmetazobactam: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of enmetazobactam, a novel β-lactamase inhibitor. Developed to be co-administered with cefepime, this compound addresses the growing threat of resistance to cephalosporins mediated by extended-spectrum β-lactamases (ESBLs). The data herein is collated from key preclinical studies, offering insights into its mechanism, exposure-response relationships, and the experimental frameworks used for its evaluation.

Mechanism of Action

This compound is a penicillanic acid sulfone derivative that inactivates Ambler Class A serine β-lactamases, including common ESBLs like SHV, TEM, and CTX-M types.[1] By irreversibly binding to these enzymes, this compound protects its partner β-lactam, cefepime, from hydrolysis, thereby restoring its antibacterial activity against otherwise resistant Gram-negative bacteria.[2][3] The process begins with the formation of a covalent acyl-enzyme intermediate. This complex can then undergo further reactions, including thiazolidine ring opening, leading to a transiently stable, inactivated enzyme.[4] In the case of CTX-M-15, a specific mechanism involving the formation of a cross-link between Ser70 and a lysine residue has been identified, which renders the enzyme inactive.[1]

cluster_0 Mechanism of this compound Inhibition This compound This compound + Serine β-Lactamase (SBL) AcylEnzyme Initial Acyl-Enzyme Complex Formation This compound->AcylEnzyme Acylation of active site serine RingOpening Thiazolidine Ring Opening AcylEnzyme->RingOpening StableComplex Transiently Stable Inactivated Complex RingOpening->StableComplex EnzymeInactivation SBL Inactivation StableComplex->EnzymeInactivation Leads to CefepimeProtection Cefepime Protected from Hydrolysis EnzymeInactivation->CefepimeProtection

Figure 1: Simplified signaling pathway of this compound's inhibitory action on serine β-lactamases.

Preclinical Pharmacokinetics

Pharmacokinetic studies in murine models indicate that this compound exhibits a two-compartment model distribution.[5] Notably, protein binding of this compound in mice is negligible (0%), which is a critical parameter for assessing the free-drug concentrations that drive efficacy.[5][6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound derived from a neutropenic murine thigh infection model.[5]

ParameterSymbolValue (for this compound)Value (for Cefepime)Unit
Central Volume of DistributionV11113mL
Peripheral Volume of DistributionV2133.2mL
ClearanceCl4141mL/h
Intercompartmental ClearanceQ8.20.9mL/h
Protein Binding (Mouse)-00%

Table 1: Pharmacokinetic Parameters of this compound and Cefepime in a Murine Model.[5][6]

Preclinical Pharmacodynamics

The pharmacodynamic profile of this compound has been extensively characterized, both in vitro and in in vivo infection models. These studies have been crucial in defining the exposure-response relationship and establishing the PK/PD targets necessary for efficacy.

In Vitro Activity

The combination of cefepime and this compound has demonstrated potent in vitro activity against a wide range of ESBL-producing Enterobacterales. The addition of this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of cefepime against these resistant strains.

OrganismCefepime MIC90 (µg/mL)Cefepime-Enmetazobactam MIC90 (µg/mL)
ESBL-producing E. coli>640.12
ESBL-producing K. pneumoniae>641

Table 2: In Vitro Activity of Cefepime-Enmetazobactam against ESBL-producing isolates.[7][8]

In Vivo Pharmacodynamics and PK/PD Targets

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[9] Studies using this model have been pivotal in defining the PK/PD index for this compound that best correlates with its efficacy. Dose fractionation studies have identified the percentage of the dosing interval during which the free drug concentration remains above a specific threshold (%fT > CT) as the primary driver of this compound's activity.[5][10]

The established PK/PD targets for this compound, when used in combination with cefepime, are summarized below. These targets are essential for predicting clinical efficacy and informing dose selection.

Efficacy EndpointThis compound PK/PD Target (%fT > 2 µg/mL)Concomitant Cefepime PK/PD Target (%fT > MIC)
Bacteriostasis8%40-60%
1-log10 CFU Reduction44%40-60%

Table 3: this compound PK/PD Targets for Efficacy in the Neutropenic Murine Thigh Infection Model.[5][10]

Key Experimental Protocols

Detailed and standardized protocols are fundamental to the reliability of preclinical data. Below are the methodologies for the primary assays used to characterize this compound.

Broth Microdilution MIC Assay

This assay determines the in vitro potency of cefepime-enmetazobactam.

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: A series of two-fold dilutions of cefepime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each well at a fixed concentration, typically 8 µg/mL.[8][11]

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microdilution panel, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The panels are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of cefepime (in the presence of fixed this compound) that completely inhibits visible bacterial growth. Quality control is performed using reference strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to establish the PK/PD relationships of this compound.

cluster_1 Neutropenic Murine Thigh Infection Model Workflow Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Infection Thigh Muscle Infection (Intramuscular Injection) Neutropenia->Infection Day -4 and -1 Treatment Initiate Treatment (Cefepime + this compound) Infection->Treatment 2 hours post-infection Sampling Collect Thigh Tissue (at 24-26 hours post-infection) Treatment->Sampling Homogenization Homogenize Tissue Sampling->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Quantification Quantify Bacterial Burden (CFU/thigh) Plating->Quantification

Figure 2: Experimental workflow for the neutropenic murine thigh infection model.

  • Induction of Neutropenia: Mice (e.g., female ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves doses administered four days and one day before infection.[9][12]

  • Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 106-107 CFU of an ESBL-producing K. pneumoniae) prepared in logarithmic growth phase.[12]

  • Treatment: Therapy with cefepime and varying doses of this compound is initiated, typically 2 hours post-infection. The drugs are administered via routes that mimic clinical use, such as subcutaneous or intravenous infusion.[5] Dose-ranging and dose-fractionation studies are conducted where the total daily dose is administered in different schedules (e.g., every 4, 8, 12, or 24 hours) to determine the predictive PK/PD index.[5]

  • Assessment of Efficacy: At a predetermined time point (usually 24 or 26 hours after infection initiation), mice are euthanized. The thighs are aseptically removed, homogenized, and serially diluted.[5][12] The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in bacterial count compared to untreated controls at the start and end of the experiment.[5]

Conclusion

The preclinical data for this compound provides a robust foundation for its clinical development and application. Pharmacokinetic studies in murine models reveal favorable properties, including low protein binding. Pharmacodynamic evaluations, both in vitro and in vivo, have successfully established a clear exposure-response relationship, identifying %fT > 2 µg/mL as the key PK/PD driver. The targets derived from these preclinical models are instrumental for performing simulations to select appropriate clinical dosing regimens that have a high probability of achieving therapeutic success against infections caused by ESBL-producing Enterobacterales.

References

Enmetazobactam's Evasive Maneuver: A Technical Deep Dive into Overcoming Tazobactam Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the novel β-lactamase inhibitor enmetazobactam is demonstrating a significant advantage over its predecessor, tazobactam, particularly against bacterial strains that have developed resistance to the latter. This technical guide elucidates the intricate molecular mechanisms underpinning this compound's superior efficacy, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

This compound, a penicillanic acid sulfone derivative, restores the activity of cephalosporins like cefepime against a broad spectrum of Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales.[1] Its unique mechanism of action allows it to effectively neutralize β-lactamase enzymes, including variants that have acquired resistance to tazobactam.

A Differentiated Mechanism of Inhibition

At the core of this compound's enhanced activity is its distinct interaction with serine β-lactamases (SBLs). Unlike tazobactam, which can undergo substantial fragmentation upon binding, this compound forms a stable covalent complex with the enzyme without significant breakdown of its molecular scaffold.[2] This stability is crucial for its sustained inhibitory effect.

In the case of the prevalent CTX-M-15 β-lactamase, a key driver of cephalosporin resistance, this compound's mechanism has been shown to involve the formation of a cross-link between the active site serine (Ser70) and a neighboring lysine residue (Lys73), effectively rendering the enzyme inactive.[3] This specific mode of action contributes to its potent inhibition of Class A β-lactamases such as CTX-M, TEM, and SHV enzymes.[4]

Quantitative Comparison of Inhibitory Potency

The superior performance of this compound is evident in its inhibitory constants against various β-lactamases. The following table summarizes key quantitative data, showcasing a comparative analysis with tazobactam where available.

β-LactamaseInhibitorIC50 (nM)Ki (nM)
TEM-116This compound36-
TEM-116Tazobactam11-
SHV-1LN-1-255 (similar to tazobactam)-110 ± 10
SHV-2LN-1-255 (similar to tazobactam)-100 ± 10
CTX-M-15BLIP-2.9

Note: Direct comparative Ki values for this compound and tazobactam against specific resistant variants were not available in the reviewed literature. The data presented reflects the general inhibitory potency against relevant β-lactamases. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key measures of inhibitor potency.[2][5][6]

Visualizing the Path to Inactivation

To better illustrate the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Enmetazobactam_Inhibition_Pathway cluster_enzyme β-Lactamase Active Site Ser70 Ser70 Lys73 Lys73 This compound This compound Acyl-Enzyme_Complex Acyl-Enzyme_Complex This compound->Acyl-Enzyme_Complex Acylation of Ser70 Cross-linked_Inactive_Enzyme Cross-linked_Inactive_Enzyme Acyl-Enzyme_Complex->Cross-linked_Inactive_Enzyme Cross-linking with Lys73

Caption: this compound's covalent modification of the β-lactamase active site.

Experimental_Workflow Start Start Protein_Purification β-Lactamase Purification Start->Protein_Purification 1. End End Enzyme_Kinetics_Assay Kinetic Parameter Determination (kcat, Km) Protein_Purification->Enzyme_Kinetics_Assay 2. IC50_Determination Inhibitor Potency Assay Enzyme_Kinetics_Assay->IC50_Determination 3. Ki_Determination Inhibition Constant Calculation IC50_Determination->Ki_Determination 4. Structural_Studies X-ray Crystallography / MS Ki_Determination->Structural_Studies 5. Structural_Studies->End 6.

Caption: Workflow for determining β-lactamase inhibitor efficacy.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to evaluate β-lactamase inhibitors is critical for replicating and building upon existing research.

Minimal Inhibitory Concentration (MIC) Determination

The antibacterial activity of cefepime in combination with this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, cefepime, and this compound.

  • Procedure:

    • Prepare serial twofold dilutions of cefepime in MHB in the microtiter plates. A fixed concentration of this compound (e.g., 8 µg/ml) is added to each well.[7]

    • Adjust the bacterial inoculum to a concentration of 5 x 105 CFU/mL.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of cefepime that completely inhibits visible bacterial growth.

  • Quality Control: Standard ATCC strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603 are included in each assay to ensure accuracy.

β-Lactamase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a β-lactamase by 50%. A chromogenic substrate like nitrocefin, which changes color upon hydrolysis by the enzyme, is commonly used.

  • Materials: Purified β-lactamase, nitrocefin solution, various concentrations of the inhibitor (this compound or tazobactam), assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0), 96-well plate, and a spectrophotometer.

  • Procedure:

    • Add a fixed concentration of the purified β-lactamase to each well of the microtiter plate.

    • Add varying concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.[2]

    • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

    • Monitor the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. This is typically determined through steady-state enzyme kinetics.

  • Materials: Purified β-lactamase, chromogenic substrate (e.g., nitrocefin), various concentrations of the inhibitor, assay buffer, and a spectrophotometer.

  • Procedure:

    • Measure the initial reaction velocity of the β-lactamase at various substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

    • Repeat the measurements at different fixed concentrations of the inhibitor.

    • Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis to determine the type of inhibition and calculate the Ki value. For mechanism-based inhibitors like this compound, more complex kinetic models may be required to account for the time-dependent inactivation of the enzyme.

Conclusion

This compound represents a significant advancement in the fight against infections caused by ESBL-producing, tazobactam-resistant bacteria. Its unique and stable mechanism of β-lactamase inhibition translates to superior potency and a restored efficacy for partner β-lactams. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and leverage the potential of this promising new therapeutic agent.

References

The Molecular Dance: Enmetazobactam's Inhibition of Beta-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, a deeper understanding of the molecular mechanisms of new inhibitors is paramount. This technical guide delves into the intricate molecular basis of enmetazobactam's inhibition of beta-lactamase enzymes, a critical component in the fight against resistant Gram-negative bacteria. This compound, a penicillanic acid sulfone derivative, restores the efficacy of beta-lactam antibiotics by inactivating the enzymes that would otherwise degrade them. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Mechanism of Action: A Tale of Covalent Bonding and Irreversible Inactivation

This compound is a mechanism-based inhibitor that acts as a "suicide substrate" for serine beta-lactamases, primarily targeting Ambler Class A enzymes, which include prevalent extended-spectrum beta-lactamases (ESBLs) like CTX-M, TEM, and SHV.[1][2] The inhibitory process unfolds in a multi-step fashion:

  • Acylation: The catalytic serine residue in the active site of the beta-lactamase attacks the carbonyl group of this compound's beta-lactam ring. This results in the formation of a transient covalent acyl-enzyme intermediate.[1]

  • Ring Opening and Isomerization: Following acylation, the thiazolidine ring of this compound opens. This leads to the formation of more stable, rearranged intermediates, such as trans-enamine species.[3] These complexes are less susceptible to hydrolysis, effectively trapping the enzyme in an inactive state.

  • Irreversible Inhibition: In some instances, particularly with enzymes like CTX-M-15, the interaction can lead to irreversible inactivation. This occurs through the formation of a stable cross-link between the catalytic serine and a nearby lysine residue, permanently disabling the enzyme.[4]

This multi-faceted mechanism, involving both the formation of stable intermediates and the potential for irreversible inactivation, contributes to this compound's potent inhibition of a broad range of Class A beta-lactamases.[1][2]

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound has been quantified against a variety of beta-lactamase enzymes. The following tables summarize key kinetic parameters, providing a comparative view of its inhibitory activity.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against various Beta-Lactamases

Beta-LactamaseAmbler ClassIC50 (nM)
TEM-116A36[5]
AmpC (E. coli)C-
OXA-10D-

Note: Data for AmpC and OXA-10 IC50 values were not explicitly available in the searched literature, though this compound is noted to have less of a direct impact on these classes.[2]

Table 2: Kinetic Parameters of this compound Inhibition

Beta-LactamaseAmbler Classk2/K (M⁻¹s⁻¹)Partition Ratio (kcat/kinact)t₁/₂ (min) for Dissociation
TEM-116A746 x 10³4-
AmpC (E. coli)C4.15,100803
OXA-10D421,700-

Note: A lower k2/K value indicates slower inactivation, while a higher partition ratio suggests that the enzyme is more likely to hydrolyze the inhibitor rather than being inactivated by it. A longer half-life (t₁/₂) indicates a more stable inhibitor-enzyme complex.[3][5]

Table 3: Cefepime-Enmetazobactam MIC90 Values against ESBL-producing Enterobacterales

OrganismESBL TypeCefepime MIC90 (µg/mL)Cefepime-Enmetazobactam MIC90 (µg/mL)
E. coliCTX-M, TEM, SHV>640.12
K. pneumoniaeCTX-M, TEM, SHV>641
Enterobacter cloacae-161
Enterobacter aerogenes-0.50.25

Note: this compound was tested at a fixed concentration of 8 µg/mL. MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[6]

Key Experimental Methodologies

The characterization of this compound's inhibitory mechanism relies on a suite of sophisticated biochemical and biophysical techniques. Detailed protocols for these key experiments are outlined below.

Beta-Lactamase Purification

Objective: To obtain a pure and active beta-lactamase enzyme for use in kinetic and structural studies.

Protocol:

  • Expression: The gene encoding the target beta-lactamase is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host, such as E. coli BL21(DE3).[5][7]

  • Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[9]

  • Purification: The crude cell lysate is clarified by centrifugation. The beta-lactamase is then purified from the supernatant using a combination of chromatographic techniques. A common approach involves an initial ammonium sulfate precipitation followed by affinity chromatography (e.g., using a nickel-NTA column for His-tagged proteins) and size-exclusion chromatography to achieve high purity.[7][8]

  • Purity and Concentration Assessment: The purity of the enzyme is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Beta-Lactamase Inhibition Assay (Nitrocefin Assay)

Objective: To determine the inhibitory activity of this compound against a specific beta-lactamase by measuring the rate of hydrolysis of a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified beta-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

    • Prepare a stock solution of nitrocefin (a chromogenic cephalosporin) in DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the beta-lactamase enzyme, and varying concentrations of this compound.

    • Include control wells with no inhibitor (to measure uninhibited enzyme activity) and no enzyme (to measure background substrate hydrolysis).

  • Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin solution to all wells.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mass Spectrometry Analysis of the this compound-Beta-Lactamase Complex

Objective: To identify and characterize the covalent adducts formed between this compound and the beta-lactamase enzyme.

Protocol:

  • Complex Formation: Incubate the purified beta-lactamase with an excess of this compound for a defined period to allow for the formation of the covalent complex.

  • Sample Preparation:

    • Remove excess, unbound inhibitor using a desalting column or through buffer exchange.

    • The protein sample is then prepared for mass spectrometry analysis. This may involve denaturation and digestion with a protease (e.g., trypsin) for bottom-up proteomic approaches or analysis of the intact protein complex.

  • Mass Spectrometry Analysis:

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

    • For intact protein analysis, the mass of the enzyme-inhibitor complex is measured to determine the mass shift corresponding to the bound inhibitor or its fragments.

    • For peptide analysis, the digested sample is separated by liquid chromatography prior to mass spectrometry (LC-MS/MS). The modified peptides are identified by their mass and fragmentation patterns.

  • Data Interpretation: The mass spectra are analyzed to identify the mass of the covalent adduct and to pinpoint the specific amino acid residue(s) modified by this compound.

X-ray Crystallography of the this compound-Beta-Lactamase Complex

Objective: To determine the three-dimensional structure of the this compound-beta-lactamase complex to visualize the binding mode and interactions at the atomic level.

Protocol:

  • Crystallization of the Apo-Enzyme: Purified beta-lactamase is concentrated to a high concentration and screened against a variety of crystallization conditions (precipitants, buffers, and additives) to obtain high-quality crystals of the apo-enzyme.

  • Soaking or Co-crystallization:

    • Soaking: The apo-enzyme crystals are soaked in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the active site.

    • Co-crystallization: The purified beta-lactamase is mixed with this compound prior to setting up crystallization trials.

  • X-ray Diffraction Data Collection:

    • The crystals of the enzyme-inhibitor complex are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data are processed to determine the electron density map of the complex.

    • The atomic model of the protein-inhibitor complex is built into the electron density map and refined to obtain a high-resolution three-dimensional structure.

  • Structural Analysis: The final structure reveals the precise orientation of this compound within the active site, the covalent bond to the catalytic serine, and the non-covalent interactions with surrounding amino acid residues.

Visualizing the Molecular Pathways

To further elucidate the complex molecular interactions and experimental workflows, the following diagrams have been generated using Graphviz.

InhibitionMechanism This compound This compound AcylEnzyme Acyl-Enzyme Intermediate This compound->AcylEnzyme Acylation (Serine attack) BetaLactamase BetaLactamase BetaLactamase->AcylEnzyme RearrangedIntermediate Rearranged Intermediate (trans-enamine) AcylEnzyme->RearrangedIntermediate Ring Opening & Isomerization RearrangedIntermediate->BetaLactamase Slow Hydrolysis IrreversibleComplex Irreversible Cross-linked Complex RearrangedIntermediate->IrreversibleComplex Cross-linking (Ser-Lys)

Figure 1: Simplified signaling pathway of this compound's beta-lactamase inhibition.

ExperimentalWorkflow cluster_purification Enzyme Purification cluster_kinetics Kinetic Analysis cluster_structural Structural Analysis Expression Expression Lysis Lysis Expression->Lysis Chromatography Chromatography Lysis->Chromatography PureEnzyme PureEnzyme Chromatography->PureEnzyme InhibitionAssay InhibitionAssay PureEnzyme->InhibitionAssay + this compound + Nitrocefin ComplexFormation ComplexFormation PureEnzyme->ComplexFormation + this compound KineticParameters IC50, Ki, k2/K InhibitionAssay->KineticParameters Data Analysis MassSpec MassSpec ComplexFormation->MassSpec XrayCryst XrayCryst ComplexFormation->XrayCryst AdductID Adduct Identification MassSpec->AdductID StructureDet 3D Structure XrayCryst->StructureDet

Figure 2: General experimental workflow for studying this compound's inhibition.

Conclusion

This compound stands as a potent inhibitor of Class A serine beta-lactamases, employing a sophisticated mechanism that involves the formation of a stable acyl-enzyme intermediate and, in some cases, leads to irreversible enzyme inactivation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of its inhibitory action and to aid in the development of next-generation beta-lactamase inhibitors. A thorough understanding of these molecular interactions is crucial for optimizing therapeutic strategies and overcoming the ever-evolving challenge of antibiotic resistance.

References

Early-Stage In Vitro Evaluation of Enmetazobactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vitro evaluation of enmetazobactam, a novel β-lactamase inhibitor. This compound, in combination with the fourth-generation cephalosporin cefepime, presents a promising therapeutic option against infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs). This document details the mechanism of action, in vitro efficacy, and relevant experimental protocols for the assessment of this compound.

Mechanism of Action

This compound is a penicillanic acid sulfone derivative that irreversibly inactivates Ambler Class A β-lactamases.[1] Its primary function is to protect β-lactam antibiotics, such as cefepime, from degradation by these enzymes. The mechanism of inhibition involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[2] Specifically, in CTX-M-15, this compound has been shown to form a cross-link between Ser70 and Lyn73, rendering the enzyme inactive.[1] While highly effective against Class A enzymes, this compound does not show significant activity against Class B (metallo-β-lactamases), Class C, or most Class D β-lactamases.[1][3]

The chemical structure of this compound, an N-methylated derivative of tazobactam, allows for critical interactions within the active site of ESBLs like CTX-M, TEM, and SHV, leading to potent inhibition.[3][4]

cluster_0 Bacterial Cell This compound This compound ESBL ESBL Enzyme (e.g., CTX-M, TEM, SHV) This compound->ESBL Inhibition Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibition Inactive_ESBL Inactive ESBL ESBL->Inactive_ESBL CellWall Cell Wall Synthesis PBP->CellWall Blocks Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of Cefepime-Enmetazobactam.

In Vitro Efficacy of Cefepime-Enmetazobactam

The combination of cefepime with this compound restores the activity of cefepime against many ESBL-producing Enterobacterales. The following tables summarize the in vitro activity of cefepime-enmetazobactam against key Gram-negative pathogens. Minimum Inhibitory Concentrations (MICs) were determined using a fixed concentration of this compound at 8 μg/mL.

Table 1: Cefepime-Enmetazobactam MIC90 Data for Key Enterobacterales

OrganismCefepime MIC90 (μg/mL)Cefepime-Enmetazobactam MIC90 (μg/mL)Reference
Escherichia coli160.12[5]
Klebsiella pneumoniae>640.5[5]
Enterobacter cloacae161[5]
Enterobacter aerogenes0.50.25[5]

Table 2: Cefepime-Enmetazobactam Activity against ESBL-Producing K. pneumoniae

AgentMIC90 (μg/mL)Reference
Cefepime>64[5]
Cefepime-Enmetazobactam (8 μg/mL)1[5]
Cefepime-Tazobactam (8 μg/mL)8[5]

Table 3: this compound Enzyme Inhibition Kinetics

β-Lactamasekinact/K (M-1s-1)koff (s-1)t1/2 (min)Reference
TEM-116 (Class A)209 ± 5 x 103-~2-11[2]
OXA-10 (Class D)42 ± 2-~2-11[2]
AmpCEC (Class C)--803 ± 2[2]
Data for koff was not explicitly provided for all enzymes, but half-lives were reported to be similar.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for cefepime-enmetazobactam according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_workflow Broth Microdilution Workflow prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Cefepime Serial Dilutions + Fixed this compound (8 µg/mL) prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Bacterial Isolate Preparation: Subculture bacterial isolates on appropriate agar plates to ensure purity and viability.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Antimicrobial Agent Preparation: Prepare serial twofold dilutions of cefepime in CAMHB. Add a fixed concentration of this compound (typically 8 μg/mL) to each well containing cefepime.

  • Inoculation: Inoculate the prepared microtiter plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of cefepime, in the presence of the fixed concentration of this compound, that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay (Nitrocefin Assay)

This colorimetric assay is used to determine the inhibitory activity of this compound against purified β-lactamase enzymes.

cluster_workflow Nitrocefin Assay Workflow prep_reagents Prepare Reagents: - Purified β-lactamase - this compound dilutions - Nitrocefin substrate pre_incubate Pre-incubate Enzyme with this compound prep_reagents->pre_incubate add_substrate Add Nitrocefin pre_incubate->add_substrate measure_abs Measure Absorbance (490 nm) Kinetically add_substrate->measure_abs calc_inhibition Calculate % Inhibition or IC50 measure_abs->calc_inhibition

Caption: Workflow for β-lactamase inhibition (Nitrocefin) assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified β-lactamase enzyme in an appropriate buffer.

    • Prepare serial dilutions of this compound.

    • Prepare a working solution of the chromogenic substrate, nitrocefin.

  • Pre-incubation: In a microtiter plate, mix the β-lactamase enzyme with the various concentrations of this compound. Include a control with no inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis: Calculate the rate of hydrolysis for each inhibitor concentration. The percent inhibition is determined relative to the control without inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of cefepime-enmetazobactam over time.

cluster_workflow Time-Kill Assay Workflow prep_cultures Prepare Log-Phase Bacterial Cultures add_antibiotics Add Cefepime-Enmetazobactam at desired concentrations (e.g., 1x, 2x, 4x MIC) prep_cultures->add_antibiotics incubate_sample Incubate and Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) add_antibiotics->incubate_sample plate_count Serially Dilute and Plate for Viable Cell Counts (CFU/mL) incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Caption: Workflow for time-kill kinetic assay.

Methodology:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase of growth. Dilute the culture in fresh broth to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antimicrobial Agents: Add cefepime-enmetazobactam at various concentrations (often multiples of the MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Time-Course Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar media to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

Conclusion

The early-stage in vitro evaluation of this compound demonstrates its potent ability to restore the efficacy of cefepime against ESBL-producing Enterobacterales. The methodologies described in this guide provide a framework for the consistent and reproducible assessment of this compound's inhibitory and bactericidal properties. Further in vivo and clinical studies are essential to fully elucidate the therapeutic potential of this promising β-lactamase inhibitor combination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Enmetazobactam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enmetazobactam is a novel β-lactamase inhibitor that restores the activity of cefepime against many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1] Accurate and reproducible in vitro susceptibility testing is critical for clinical diagnostics, drug development, and surveillance studies. These application notes provide detailed protocols for determining the susceptibility of bacteria to cefepime-enmetazobactam, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

The primary methods for testing the in vitro susceptibility to cefepime-enmetazobactam are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing categorical susceptibility. In broth microdilution assays, this compound is tested at a fixed concentration of 8 µg/mL.[1][2][3][4][5] For disk diffusion, a combination disk containing 30 µg of cefepime and 20 µg of this compound is utilized.[1][2]

Data Presentation

Quality Control (QC) Ranges

Reliable susceptibility testing requires the use of quality control strains to ensure the accuracy of results. The following tables provide the CLSI-approved QC ranges for cefepime-enmetazobactam testing.

Table 1: Broth Microdilution MIC Quality Control Ranges for Cefepime-Enmetazobactam (this compound at a fixed concentration of 8 µg/mL)

Quality Control StrainCefepime-Enmetazobactam MIC Range (µg/mL)
Escherichia coli ATCC® 259220.015 - 0.12
Escherichia coli ATCC® 352180.06 - 0.5
Escherichia coli NCTC 133530.12 - 1
Klebsiella pneumoniae ATCC® 7006030.06 - 0.5
Pseudomonas aeruginosa ATCC® 278531 - 8

Data sourced from CLSI guidelines and related studies.[1][2] E. coli NCTC 13353 is recommended for routine QC to control for the inhibition of ESBL activity by this compound.[1][2]

Table 2: Disk Diffusion Zone Diameter Quality Control Ranges for Cefepime-Enmetazobactam (30/20 µg disk)

Quality Control StrainZone Diameter Range (mm)
Escherichia coli ATCC® 2592226 - 33
Escherichia coli ATCC® 3521824 - 31
Escherichia coli NCTC 1335323 - 30
Klebsiella pneumoniae ATCC® 70060323 - 30
Pseudomonas aeruginosa ATCC® 2785321 - 27

Data sourced from CLSI guidelines and related studies.[2][6]

Experimental Protocols

Broth Microdilution MIC Method

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[3][4][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefepime in the presence of a fixed concentration of this compound.

Materials:

  • Cefepime-enmetazobactam MIC panels (with this compound at a fixed concentration of 8 µg/mL)[3][4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3][4]

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC® 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Microplates (if preparing panels in-house)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Inoculation:

    • Inoculate each well of the cefepime-enmetazobactam MIC panel with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the inoculated panels at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • Following incubation, examine the microplate for bacterial growth. The MIC is the lowest concentration of cefepime (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Select Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to Final Concentration prep_inoculum->dilute_inoculum inoculate_plate Inoculate MIC Plate dilute_inoculum->inoculate_plate incubate Incubate (16-20h at 35°C) inoculate_plate->incubate read_mic Read MIC Value incubate->read_mic end End: Report Result read_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method

This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility tests.[3][4][6]

Objective: To determine the susceptibility of a bacterial isolate to cefepime-enmetazobactam using the disk diffusion method.

Materials:

  • Cefepime-enmetazobactam disks (30/20 µg)[8]

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[8]

  • Bacterial isolates for testing

  • Quality control strains (e.g., E. coli ATCC® 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Aseptically apply the cefepime-enmetazobactam (30/20 µg) disk to the surface of the inoculated agar plate.

    • Gently press the disk down with sterile forceps to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria established by regulatory bodies like the FDA or EUCAST.[9][10][11]

Workflow for Disk Diffusion:

DiskDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Select Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Inoculate MHA Plate prep_inoculum->streak_plate apply_disk Apply Cefepime- This compound Disk streak_plate->apply_disk incubate Incubate (16-20h at 35°C) apply_disk->incubate measure_zone Measure Zone Diameter incubate->measure_zone interpret Interpret Result measure_zone->interpret end End: Report Category interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Signaling Pathways and Logical Relationships

The combination of cefepime and this compound is designed to overcome a key resistance mechanism in Gram-negative bacteria.

Logical Relationship of Cefepime-Enmetazobactam Action:

DrugAction cefepime Cefepime pbp Penicillin-Binding Proteins (PBPs) cefepime->pbp binds & inhibits inactivated_cefepime Inactivated Cefepime cefepime:e->inactivated_cefepime:w cell_wall Cell Wall Synthesis pbp->cell_wall essential for lysis Bacterial Cell Lysis cell_wall->lysis inhibition leads to esbl ESBLs esbl->cefepime hydrolyzes This compound This compound This compound->esbl inhibits

Caption: Mechanism of action for cefepime-enmetazobactam.

References

Determining Enmetazobactam MIC Values by Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel beta-lactamase inhibitor developed to combat the growing threat of antimicrobial resistance, particularly from extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2] It is a penicillanic acid sulfone that protects β-lactam antibiotics, such as cefepime, from degradation by a wide range of serine β-lactamases.[2][3][4] This combination restores the activity of the partner antibiotic against many clinically significant Gram-negative bacteria.[5] This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of cefepime in combination with a fixed concentration of this compound using the broth microdilution method, adhering to established Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Mechanism of Action

This compound is a potent inhibitor of Ambler Class A β-lactamases, which include common ESBLs like TEM, SHV, and CTX-M types.[8][9] When used in combination with a β-lactam antibiotic such as cefepime, this compound covalently binds to the active site of the β-lactamase enzyme, rendering it inactive.[8] This prevents the hydrolysis of the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[4]

cluster_0 Bacterial Cell Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Binds to Inhibition Cefepime->Inhibition Inhibits This compound This compound Beta_Lactamase β-Lactamase (e.g., ESBL) This compound->Beta_Lactamase Inactivates Beta_Lactamase->Cefepime Hydrolyzes Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Lysis Cell Lysis Cell_Wall_Synthesis->Lysis Disruption leads to Inhibition->Cell_Wall_Synthesis Hydrolysis Binding Inactivation

Mechanism of action of Cefepime-Enmetazobactam.

Data Presentation: Cefepime/Enmetazobactam MIC Values

The following table summarizes the in vitro activity of cefepime in combination with a fixed concentration of 8 µg/mL this compound against various bacterial isolates. Data is presented as MIC50 (Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates) and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates).

OrganismResistance MechanismCefepime MIC90 (µg/mL)Cefepime/Enmetazobactam (8 µg/mL) MIC90 (µg/mL)Reference
Escherichia coliAll isolates160.12[5]
Escherichia coliESBL-producing>640.12[10]
Klebsiella pneumoniaeAll isolates>640.5[5][10]
Klebsiella pneumoniaeESBL-producing>641[10]
Enterobacter cloacaeAll isolates161[5]
Enterobacterales3rd Gen Cephalosporin Resistant (CTX-M ESBL)-- (96.1% Susceptible)[9][11]
Enterobacterales3rd Gen Cephalosporin Resistant (AmpC hyper-expressed)-- (92% Susceptible)[9][11]
Enterobacterales3rd Gen Cephalosporin Resistant (Plasmid-mediated AmpC)-- (100% Susceptible)[9][11]
EnterobacteralesOXA-48-like Carbapenemase-- (100% Susceptible)[9][11]
EnterobacteralesOXA-48-like & CTX-M-- (89.1% Susceptible)[9][11]

Experimental Protocol: Broth Microdilution for this compound MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100 for broth microdilution susceptibility testing.[6][7][12]

1. Materials

  • Cefepime analytical powder

  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and ESBL-producing E. coli ATCC 35218 or NCTC 13353).[2][6][11][13]

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration that, when diluted into the final CAMHB, will yield a fixed concentration of 8 µg/mL in each well of the microtiter plate.[2][6][8][14]

  • Cefepime Stock Solution: Prepare a high-concentration stock solution of cefepime.

  • Working Solutions: Perform serial two-fold dilutions of the cefepime stock solution in CAMHB containing the fixed 8 µg/mL of this compound to achieve the desired final concentration range for testing in the microtiter plate.

3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies of the bacterial isolate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Inoculation

  • Dispense 50 µL of the appropriate cefepime/enmetazobactam working solution into each well of the 96-well microtiter plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum in CAMHB with this compound but without cefepime) and a sterility control well (uninoculated CAMHB with this compound).

5. Incubation

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. Reading and Interpretation of Results

  • Following incubation, visually inspect the microtiter plates for bacterial growth.

  • The MIC is defined as the lowest concentration of cefepime that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The results for the QC strains must fall within the acceptable ranges as defined by CLSI M100 to ensure the validity of the test results.[6][7]

cluster_workflow Broth Microdilution Workflow Start Start Prepare_Reagents Prepare Cefepime and This compound Solutions Start->Prepare_Reagents Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Reagents->Prepare_Inoculum Plate_Setup Dispense Drug Dilutions into Microtiter Plate Prepare_Inoculum->Plate_Setup Inoculation Inoculate Plate with Bacterial Suspension Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Determine MIC Incubation->Read_Results QC_Check QC Strains in Range? Read_Results->QC_Check Valid_Results Report Results QC_Check->Valid_Results Yes Invalid_Results Repeat Assay QC_Check->Invalid_Results No End End Valid_Results->End Invalid_Results->Start

Experimental workflow for broth microdilution.

Conclusion

The broth microdilution method is a standardized and reproducible technique for determining the MIC of cefepime in combination with this compound. Adherence to established protocols, such as those provided by CLSI, is crucial for obtaining accurate and reliable data. This information is essential for surveillance studies, clinical diagnostics, and the ongoing development and positioning of new antimicrobial agents like cefepime/enmetazobactam in the fight against multidrug-resistant organisms.

References

Application Notes and Protocols for Enmetazobactam in a Neutropenic Mouse Model of Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enmetazobactam is a novel, potent inhibitor of extended-spectrum β-lactamases (ESBLs) belonging to the penicillanic acid sulfone class. When combined with a β-lactam antibiotic such as cefepime, it restores activity against many clinically significant Gram-negative bacteria that have acquired resistance through β-lactamase production. The neutropenic mouse pneumonia model is a crucial preclinical tool for evaluating the in vivo efficacy of new antimicrobial agents against respiratory pathogens. This document provides detailed application notes and protocols for utilizing this model to assess the therapeutic potential of this compound in combination with cefepime against pneumonia caused by multidrug-resistant Enterobacterales, such as Klebsiella pneumoniae.

Mechanism of Action

Cefepime, a fourth-generation cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] However, its effectiveness is compromised by ESBLs, which hydrolyze the β-lactam ring. This compound protects cefepime from degradation by these enzymes.[1][2] It acts as a suicide inhibitor, forming a stable, inactive complex with the β-lactamase, thereby restoring the antibacterial activity of cefepime.[3] This combination is particularly effective against Enterobacterales producing CTX-M, SHV, and TEM type ESBLs.[1]

Efficacy of Cefepime/Enmetazobactam in Neutropenic Pneumonia Model

Studies in a neutropenic murine pneumonia model have demonstrated the robust in vivo efficacy of the cefepime/enmetazobactam combination against various strains of ESBL-producing and carbapenemase-producing (OXA-48) K. pneumoniae. The combination has been shown to be superior to cefepime monotherapy and, in some cases, to carbapenems like meropenem.[4][5][6]

Quantitative Efficacy Data

The following tables summarize the quantitative data from key studies, showcasing the reduction in bacterial burden in the lungs of neutropenic mice.

Table 1: Efficacy of Cefepime/Enmetazobactam against OXA-48-Producing K. pneumoniae

Treatment GroupDosing RegimenBacterial Strain (MIC to Cefepime/Enmetazobactam)Mean Bacterial Burden Reduction in Lungs (log10 CFU/g) vs. 26h Control
Cefepime/Enmetazobactam100 mg/kg / 30 mg/kg q2hK.p 235 (MIC not specified)~2
Cefepime/Enmetazobactam100 mg/kg / 30 mg/kg q2hK.p 549 (MIC not specified)~2
Cefepime/Enmetazobactam100 mg/kg / 30 mg/kg q2hK.p 246 (8 µg/mL)~3
Cefepime alone100 mg/kg q2hAll strainsNo effect
Meropenem100 mg/kg q2hAll strainsNo effect

Data sourced from studies on OXA-48-producing K. pneumoniae in a 24-h murine neutropenic pneumonia model.[4][5][7]

Table 2: Pharmacodynamic Targets for Cefepime/Enmetazobactam in Murine Pneumonia Model

DrugPharmacodynamic IndexTarget for ≥2-log10 kill in lung
Cefepime%fT > MIC≥20%
This compound%fT > 2 mg/L≥20%

%fT > MIC/threshold refers to the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration or a specific threshold.[8][9]

Experimental Protocols

Induction of Neutropenia

A reliable and reproducible method to induce neutropenia in mice is essential for this model. The use of cyclophosphamide is a well-established method.[10][11][12][13]

Materials:

  • Cyclophosphamide monohydrate

  • Sterile saline or water for injection

  • Syringes and needles for intraperitoneal (IP) injection

  • Female ICR or Swiss mice (or other appropriate strain)

Protocol:

  • Prepare a fresh solution of cyclophosphamide in sterile saline.

  • Administer cyclophosphamide via IP injection. A commonly used regimen is a total dose of 250 mg/kg administered as two separate injections:

    • Day -4 (relative to infection): 150 mg/kg[10][11][13]

    • Day -1 (relative to infection): 100 mg/kg[10][11][13]

  • This regimen typically induces profound neutropenia (absolute neutrophil counts < 100 cells/mm³) starting around day 4 after the initial injection and lasting for several days.[10][11][14]

Bacterial Pneumonia Induction

Intranasal or intratracheal inoculation are common methods for inducing bacterial pneumonia in mice.[12][13][14]

Materials:

  • Mid-logarithmic phase culture of the desired bacterial strain (e.g., ESBL-producing K. pneumoniae)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Pipettor and sterile tips or a microsyringe

Protocol (Intranasal Inoculation):

  • Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The exact inoculum size should be determined in pilot studies to achieve a robust lung infection without causing rapid mortality.

  • Lightly anesthetize the neutropenic mouse.

  • Hold the mouse in a supine position.

  • Carefully pipette a small volume (e.g., 20-50 µL) of the bacterial suspension onto the nares, allowing the mouse to inhale the inoculum.

Drug Administration and Monitoring

Treatment should be initiated at a clinically relevant time point post-infection, typically 2 hours.[4][5][6]

Materials:

  • Cefepime and this compound solutions prepared in a suitable vehicle

  • Syringes and needles for subcutaneous (SC) or intravenous (IV) administration

Protocol:

  • Two hours after bacterial inoculation, begin the treatment regimen.

  • A human-like dosing regimen for cefepime/enmetazobactam in mice has been described as 100 mg/kg and 30 mg/kg, respectively, administered subcutaneously every 2 hours (q2h).[4][5][6]

  • Include control groups: vehicle control (e.g., saline), cefepime alone, and potentially a comparator antibiotic like meropenem.

  • Monitor the mice for clinical signs of illness throughout the experiment.

  • The typical duration of treatment in these models is 24 hours.[4][5]

Assessment of Bacterial Burden

The primary endpoint is typically the quantification of bacterial load in the lungs.

Materials:

  • Sterile dissection tools

  • Sterile PBS or saline

  • Tissue homogenizer

  • Agar plates for bacterial culture (e.g., MacConkey agar)

  • Incubator

Protocol:

  • At the end of the treatment period (e.g., 26 hours post-infection), euthanize the mice.

  • Aseptically remove the lungs.

  • Weigh the lung tissue.

  • Homogenize the lungs in a known volume of sterile saline.

  • Perform serial dilutions of the lung homogenate.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

Visualizations

Mechanism of Action of Cefepime and this compound

Mechanism of Action of Cefepime/Enmetazobactam cluster_bacteria Bacterial Cell Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase β-Lactamase (ESBL) BetaLactamase->Cefepime Hydrolyzes/Inactivates InactiveComplex Inactive Enzyme Complex BetaLactamase->InactiveComplex This compound This compound This compound->BetaLactamase Binds to & Inactivates

Caption: Cefepime inhibits bacterial cell wall synthesis, while this compound protects it from β-lactamase degradation.

Experimental Workflow for Neutropenic Mouse Pneumonia Model

Experimental Workflow: Neutropenic Mouse Pneumonia Model Day_neg_4 Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg) Day_neg_1 Day -1: Boost Neutropenia (Cyclophosphamide 100 mg/kg) Day_neg_4->Day_neg_1 Day_0_Infection Day 0 (0h): Induce Pneumonia (Intranasal Inoculation) Day_neg_1->Day_0_Infection Day_0_Treatment Day 0 (2h): Initiate Treatment (e.g., Cefepime/Enmetazobactam) Day_0_Infection->Day_0_Treatment Day_1_Endpoint Day 1 (26h): Euthanize & Assess Outcome (Lung Bacterial Burden) Day_0_Treatment->Day_1_Endpoint

Caption: Workflow for evaluating this compound efficacy in a neutropenic mouse pneumonia model.

References

Application Note: Quantification of Enmetazobactam using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of enmetazobactam, a novel β-lactamase inhibitor. The developed method is simple, precise, and accurate, making it suitable for routine quality control and stability studies of this compound in pharmaceutical formulations. The method has been developed based on established analytical principles and validated according to ICH guidelines, ensuring its suitability for its intended purpose.

Introduction

This compound is a next-generation β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics to combat bacterial resistance.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). This application note provides a detailed protocol for a stability-indicating RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved on a C8 column.

Table 1: Chromatographic Conditions

ParameterValue
Instrument HPLC with UV Detector
Column C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Water (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 215 nm
Column Temperature Ambient
Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

Sample Solution: Prepare the sample by dissolving the formulation containing this compound in the mobile phase to achieve a concentration within the linear range of the method.

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters included specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (Concentration Range) 1 - 12 µg/mLR² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Intraday< 2%≤ 2%
- Interday< 2%≤ 2%
Robustness RobustNo significant change in results with minor variations in method parameters
Specificity No interference from excipients or degradation productsPeak purity of the analyte peak

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed under acidic, alkaline, oxidative, and thermal stress conditions. The method was able to effectively separate the this compound peak from all degradation product peaks, demonstrating its specificity and stability-indicating capability.

Protocol: Quantification of this compound by RP-HPLC

This protocol outlines the step-by-step procedure for the quantification of this compound using the validated RP-HPLC method.

Preparation of Mobile Phase

1.1. Mix HPLC grade methanol and HPLC grade water in a ratio of 55:45 (v/v). 1.2. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solution

2.1. Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. 2.2. Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL. 2.3. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 12 µg/mL by appropriate dilution with the mobile phase.

Preparation of Sample Solution

3.1. Take a quantity of the powdered formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. 3.2. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of this compound. 3.3. Make up the volume to the mark with the mobile phase. 3.4. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis

4.1. Set up the HPLC system according to the conditions specified in Table 1. 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 10 µL of the blank (mobile phase), followed by the standard solutions and the sample solution. 4.4. Record the chromatograms and measure the peak area for this compound.

Data Analysis

5.1. Linearity: Plot a calibration curve of peak area versus concentration for the standard solutions. Perform a linear regression analysis and determine the correlation coefficient (R²) and the regression equation (y = mx + c). 5.2. Quantification: Calculate the concentration of this compound in the sample solution using the regression equation derived from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Water 55:45) HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardSol Standard Solution Injection Injection StandardSol->Injection SampleSol Sample Solution SampleSol->Injection Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram PeakIntegration Peak Integration & Area Measurement Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_parameters Validation Parameters (ICH) MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Intraday Intraday Precision->Intraday Intraday Interday Interday Precision->Interday Interday

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Assessing Enmetazobactam Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the stability of enmetazobactam, a novel β-lactamase inhibitor, in various solution-based conditions. The methodologies outlined are essential for pre-formulation studies, formulation development, and quality control of this compound-containing pharmaceutical products.

Introduction

This compound is a penicillanic acid sulfone derivative that acts as an extended-spectrum β-lactamase (ESBL) inhibitor.[1] It is often used in combination with β-lactam antibiotics, such as cefepime, to protect them from degradation by ESBLs, thereby restoring their efficacy against resistant bacteria.[1] Understanding the stability of this compound in solution is critical for ensuring its therapeutic efficacy and safety. This document outlines protocols for stability testing under various conditions, including different solvents, temperatures, and pH values, as well as forced degradation studies to identify potential degradation products.

Stability of this compound in Infusion Solutions

This compound has demonstrated excellent chemical stability in common infusion solutions, making it suitable for extended infusions.[2][3] The primary stability criteria are the retention of more than 90% of the initial concentration and a pH change of less than one unit over a 24-hour period.[2][3][4]

Data Presentation: Stability in Intravenous Solvents
Concentration (mg/mL)SolventContainerTemperature (°C)Light ExposureDuration (hours)% of Initial Concentration RetainedpH Variation
31.250.9% NaClPolypropylene Syringe22-25Exposed24>90%<1 unit
31.255% Dextrose (D5W)Polypropylene Syringe22-25Exposed24>90%<1 unit
6.250.9% NaClSilicone Elastomeric Diffuser32Covered24>90%<1 unit
6.255% Dextrose (D5W)Silicone Elastomeric Diffuser32Covered24>90%<1 unit
6.250.9% NaClPolyisoprene Elastomeric Diffuser32Covered24>90%<1 unit
6.255% Dextrose (D5W)Polyisoprene Elastomeric Diffuser32Covered24>90%<1 unit

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from any degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly employed for this purpose.[5][6][7]

Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a general method for the simultaneous estimation of cefepime and this compound, which can be adapted for the analysis of this compound alone.[5]

Chromatographic Conditions:

ParameterSpecification
Column C8 or C18, 5 µm particle size
Mobile Phase A precise ratio of water and an organic solvent (e.g., acetonitrile or methanol), optimized for resolution. A buffer such as potassium dihydrogen phosphate may be used to control pH.
Flow Rate 1.0 mL/min
Detection Diode-Array Detector (DAD) or UV detector at an appropriate wavelength.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Method Validation:

The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5]

Protocol: UPLC-MS/MS Method for Quantification in Human Plasma

This method is suitable for pharmacokinetic studies and can be adapted for in vitro stability testing.[7]

Sample Preparation:

Protein precipitation with acetonitrile is a common method for plasma samples.[7]

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
Column Acquity BEH HILIC column (50 mm × 2.1 mm, 1.7 μm)
Mobile Phase A gradient of ammonium formate in water and acetonitrile.
Mass Spectrometer Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Detection Multiple Reaction Monitoring (MRM)

Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of this compound.[8] These studies also help in developing and validating stability-indicating analytical methods.[5]

Protocol: Forced Degradation of this compound

Stress Conditions:

Prepare solutions of this compound and expose them to the following conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl24 hours at room temperature
Base Hydrolysis 0.1 N NaOH24 hours at room temperature
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 60°C in a hot air oven24 hours
Photostability Exposure to UV lightAs per ICH Q1B guidelines
Neutral Hydrolysis Purified Water24 hours at room temperature

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • For each stress condition, mix an aliquot of the stock solution with the respective stressor.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Quantify the amount of this compound remaining and identify and quantify any degradation products.

Data Presentation: Representative Forced Degradation Data for a β-lactam/β-lactamase Inhibitor Combination (Cefepime/Tazobactam)
Stress Condition% Degradation of Cefepime% Degradation of Tazobactam
Oxidative (2% H₂O₂, 1 hour) 12.50%6.22%

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light) prep->stress hplc HPLC / UPLC-MS/MS Analysis stress->hplc data Data Acquisition hplc->data quant Quantify this compound and Degradants data->quant report Generate Stability Report quant->report

Caption: Workflow for assessing this compound stability.

Proposed Chemical Degradation Pathway of this compound

G This compound This compound (Acyl-Enzyme Complex) Thiazolidine_Opening Thiazolidine Ring Opening This compound->Thiazolidine_Opening Imine_Enamine Imine/Enamine Intermediates Thiazolidine_Opening->Imine_Enamine Hydrolysis Hydrolysis Imine_Enamine->Hydrolysis Fragmentation Fragmentation (promoted by acid/heat) Imine_Enamine->Fragmentation Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product Degradation_Products Degradation Products Fragmentation->Degradation_Products

Caption: Proposed degradation pathway for this compound.

References

Application of Cefepime-Enmetazobactam in Preclinical Animal Models: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefepime-enmetazobactam is a novel β-lactam/β-lactamase inhibitor combination developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs). Enmetazobactam, a novel ESBL inhibitor, restores the in vivo efficacy of cefepime against many cefepime-resistant strains. This document provides a comprehensive summary of the application of cefepime-enmetazobactam in various animal infection models, presenting key quantitative data, detailed experimental protocols, and visual workflows to guide further research and development. The combination has shown potent in vitro and in vivo activity against Enterobacterales that produce class A and OXA-48 carbapenemases.[1][2]

Data Presentation: Efficacy in Murine Infection Models

The combination of cefepime and this compound has been evaluated in several key animal models, primarily the neutropenic murine thigh infection model and the murine pneumonia model. These studies are crucial for establishing the pharmacokinetic-pharmacodynamic (PK/PD) parameters that predict efficacy and for determining effective dosing regimens.

Table 1: Efficacy of Cefepime-Enmetazobactam in Neutropenic Murine Thigh Infection Model
Bacterial Strainβ-Lactamase ProfileCefepime/Enmetazobactam MIC (μg/mL)This compound Dosage (mg/kg, q4h)Cefepime Dosage (mg/kg, q4h)Change in Bacterial Bioburden (Δlog10 CFU/g)Reference
K. pneumoniae 1077711CTX-M-15131.6100≥1 reduction[3]
K. pneumoniae 900679Not specified ESBLNot specified100Not specified≥1 reduction[3]
9 ESBL-producing K. pneumoniae isolatesCTX-M-type, SHV-12, DHA-1, OXA-480.06 - 21, 3.16, 10, 31.6, 10025 - 200Dose-dependent reduction[3][4][5]
Table 2: Efficacy of Cefepime-Enmetazobactam in Murine Pneumonia Model
Bacterial Strainβ-Lactamase ProfileCefepime/Enmetazobactam MIC (μg/mL)This compound Dosage (mg/kg)Cefepime Dosage (mg/kg/q2h)Change in Bacterial Bioburden (log10 CFU/g) in LungsReference
K. pneumoniae K.p 549OXA-48, CTX-M-1/150.530100~ -2.0[1]
K. pneumoniae K.p 235OXA-48, CTX-M-1/151630100~ -2.0[1]
K. pneumoniae K.p 246OXA-48, CTX-M-1/15830100~ -3.0[1]

Pharmacokinetic/Pharmacodynamic (PK/PD) Insights

Studies in neutropenic murine thigh infection models have been instrumental in defining the PK/PD index that best predicts the efficacy of this compound.[4] The fraction of the dosing interval during which the free drug concentration remains above a certain threshold (ƒT > CT) was identified as the most predictive PK/PD index for this compound's efficacy.[3][4]

Table 3: Key PK/PD Parameters for Cefepime-Enmetazobactam in Murine Models
ParameterValueModelTarget PathogensReference
This compound PK/PD Index %ƒT > CTNeutropenic Murine ThighESBL-producing K. pneumoniae[3][4]
This compound Target for Stasis 8% ƒT > 2 μg/mLNeutropenic Murine ThighESBL-producing K. pneumoniae[3][5]
This compound Target for 1-log10 Reduction 44% ƒT > 2 μg/mLNeutropenic Murine ThighESBL-producing K. pneumoniae[2][3][5]
Concomitant Cefepime Target 40-60% ƒT > MICNeutropenic Murine ThighESBL-producing K. pneumoniae[2][3][5]
Cefepime Target for ≥2-log kill in lungs ≥20% ƒT > MICMurine PneumoniaESBL-producing K. pneumoniae[2]
This compound Target for ≥2-log kill in lungs ≥20% ƒT > 2 mg/LMurine PneumoniaESBL-producing K. pneumoniae[2]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for conducting murine infection models to evaluate the efficacy of cefepime-enmetazobactam.

Protocol 1: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of cefepime-enmetazobactam against specific bacterial isolates in a localized deep-tissue infection model.

Materials:

  • Specific pathogen-free mice (e.g., ICR, Swiss Webster)

  • Cyclophosphamide for inducing neutropenia

  • Bacterial isolate of interest (e.g., ESBL-producing K. pneumoniae)

  • Cefepime and this compound for injection

  • Sterile saline or appropriate vehicle

  • Anesthetic agent

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice on days -4 and -1 relative to infection to induce a neutropenic state.

  • Bacterial Challenge Preparation: Culture the bacterial isolate overnight, then dilute to the desired concentration (e.g., 106 - 107 CFU/mL) in sterile saline.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin administration of cefepime and this compound via the desired route (e.g., intravenous, subcutaneous). Dosing regimens can be varied to determine the PK/PD relationship.[6]

  • Sample Collection: At the end of the study period (e.g., 24 or 26 hours post-infection), euthanize the mice.[3] Aseptically remove the entire thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Calculate the change in bacterial bioburden (Δlog10 CFU/g) by comparing the bacterial counts in treated groups to a control group (vehicle-treated or pre-treatment).

Protocol 2: Murine Pneumonia Model

Objective: To assess the efficacy of cefepime-enmetazobactam in a lung infection model, which is particularly relevant for respiratory pathogens.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide (if a neutropenic model is desired)

  • Bacterial isolate of interest (e.g., OXA-48-producing K. pneumoniae)

  • Cefepime and this compound for injection

  • Sterile saline or vehicle

  • Anesthetic agent

  • Intranasal administration apparatus

  • Lung homogenizer

  • Agar plates

Procedure:

  • Induction of Neutropenia (Optional): If required, induce neutropenia as described in Protocol 1.

  • Bacterial Challenge Preparation: Prepare the bacterial suspension as described in Protocol 1.

  • Infection: Anesthetize the mice and instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally to induce a lung infection.

  • Treatment Initiation: Begin treatment with cefepime-enmetazobactam at a specified time post-infection (e.g., 2 hours) via an appropriate route.

  • Sample Collection: At the end of the study (e.g., 24 hours), euthanize the mice and aseptically harvest the lungs.

  • Bacterial Enumeration: Homogenize the lung tissue and perform serial dilutions and plating to determine the CFU per gram of lung tissue.

  • Data Analysis: Compare the bacterial loads in the lungs of treated animals to control groups to determine the efficacy of the treatment.

Visualizations

Experimental Workflow for Murine Thigh Infection Model

G cluster_preparation Preparation Phase cluster_infection Infection & Treatment cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection Neutropenia->Infection Bacteria_Prep Prepare Bacterial Inoculum Bacteria_Prep->Infection Treatment Administer Cefepime- This compound Infection->Treatment Euthanasia Euthanize & Harvest Thigh Muscle Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Determine CFU/g Plating->CFU_Count

Caption: Workflow for the neutropenic murine thigh infection model.

Cefepime-Enmetazobactam Mechanism of Action

G cluster_bacterium Gram-Negative Bacterium Cefepime Cefepime PBP Penicillin-Binding Proteins (PBPs) Cefepime->PBP Inhibits This compound This compound ESBL ESBL Enzyme This compound->ESBL Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for ESBL->Cefepime Hydrolyzes (Inactivates) Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Caption: Simplified mechanism of action for cefepime-enmetazobactam.

Conclusion

Animal models are indispensable tools in the preclinical evaluation of new antibiotic combinations. The data from murine thigh and pneumonia infection models have been pivotal in demonstrating the in vivo efficacy of cefepime-enmetazobactam against ESBL and OXA-48-producing Enterobacterales.[1][7] These studies have established the PK/PD targets necessary for efficacy, supporting the clinical dose selection for this promising carbapenem-sparing therapeutic option.[3][5] The protocols and workflows outlined here provide a foundational guide for researchers aiming to further investigate the potential of this important antibiotic combination.

References

Application Notes and Protocols for the Analysis of Enmetazobactam in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enmetazobactam is a novel beta-lactamase inhibitor developed to combat bacterial resistance to beta-lactam antibiotics. When co-administered with a beta-lactam antibiotic such as cefepime, this compound protects it from degradation by a wide range of beta-lactamase enzymes produced by resistant bacteria.[1][2][3][4] The combination of cefepime and this compound has demonstrated potent activity against multidrug-resistant Enterobacteriaceae.[5] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document provides detailed application notes and protocols for a validated method for the analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Method Validation Summary

A simple and robust UPLC-MS/MS method has been successfully developed and validated for the simultaneous quantification of this compound and cefepime in human plasma.[6][7] The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity.[6]

Validation ParameterThis compoundCefepimeAcceptance Criteria
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[6][7]0.5 µg/mL[6][7]Signal-to-noise ratio ≥ 10
Linearity (Correlation Coefficient, r) > 0.9970[6][7]> 0.9970[6][7]r ≥ 0.99
Intra-assay Precision (CV%) ≤ 15%[6][7]≤ 15%[6]≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (CV%) ≤ 15%[6][7]≤ 15%[6]≤ 15% (≤ 20% at LLOQ)
Accuracy 85 - 115%[6][7]85 - 115%[6]85 - 115% (80 - 120% at LLOQ)
Stability in Plasma at -80°C At least 6 months[5]At least 6 months[5]Recovery within ±15% of nominal

Experimental Protocols

Sample Preparation: Protein Precipitation

This method utilizes a simple and efficient protein precipitation technique for the extraction of this compound from human plasma.[6][7]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (isotopically labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: API 5000 triple-quadrupole mass spectrometer or equivalent[6]

  • Analytical Column: Acquity BEH HILIC column (50 mm × 2.1 mm, 1.7 µm)[6][7]

Chromatographic Conditions:

  • Mobile Phase A: Ammonium formate in water[6][7]

  • Mobile Phase B: Acetonitrile[6][7]

  • Gradient: A suitable gradient program to ensure the separation of this compound and its internal standard from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • This compound: Specific precursor ion to product ion transition.

    • This compound Internal Standard: Specific precursor ion to product ion transition.

  • Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separation Chromatographic Separation (HILIC Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate validation_parameters cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-assay) selectivity Selectivity & Specificity lloq LLOQ freeze_thaw Freeze-Thaw Stability short_term Short-Term Stability (Bench-Top) long_term Long-Term Stability stock_solution Stock Solution Stability matrix_effect Matrix Effect recovery Extraction Recovery method Validated Analytical Method method->linearity method->accuracy method->precision method->selectivity method->lloq method->freeze_thaw method->short_term method->long_term method->stock_solution method->matrix_effect method->recovery

References

Troubleshooting & Optimization

Troubleshooting variable MIC results for enmetazobactam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enmetazobactam.

Troubleshooting Variable MIC Results for this compound

This section addresses common issues that may lead to inconsistent Minimum Inhibitory Concentration (MIC) results when testing this compound in combination with a partner β-lactam, such as cefepime.

Question: We are observing significant variability in our cefepime/enmetazobactam MIC results for the same bacterial isolates. What are the potential causes?

Answer: Variability in MIC results can stem from several technical and biological factors. Here are the most common areas to investigate:

  • Inconsistent this compound Concentration: this compound is tested at a fixed concentration. Variations from this fixed concentration will directly impact the potentiation of the partner β-lactam and, consequently, the MIC. For antimicrobial susceptibility testing (AST), this compound should be used at a fixed concentration of 8 µg/mL.[1][2][3][4][5][6]

  • Improper Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MICs. An inoculum that is too dense can lead to higher MIC values, while an overly diluted inoculum may result in falsely low MICs. Strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing a 0.5 McFarland standard is essential.

  • Suboptimal Assay Conditions: Deviations in incubation time, temperature, or cation-adjusted Mueller-Hinton broth (CAMHB) formulation can affect bacterial growth and antibiotic activity, leading to variable results.

  • Bacterial Strain Integrity: Ensure the purity of your bacterial isolates. A mixed culture will produce inconsistent and uninterpretable MIC results. It is also crucial to verify the identity and β-lactamase production profile of your strains, as this is a primary determinant of this compound's activity.

  • Reagent Quality and Storage: The age and storage conditions of this compound, the partner β-lactam, and the testing medium can impact their stability and potency. Always use reagents within their expiration dates and store them according to the manufacturer's instructions.

Question: Our MIC values for quality control (QC) strains are out of the acceptable range. What should we do?

Answer: If your QC strain results are out of range, all MIC results from that run should be considered invalid. This issue points to a systematic problem with the assay. Follow these troubleshooting steps:

  • Verify QC Strain Identity and Purity: Streak the QC strain onto a non-selective agar plate to check for purity and typical colony morphology.

  • Check Reagents and Media: Confirm the expiration dates and proper storage of all reagents, including the antibiotic powders, solvents, and Mueller-Hinton broth. Prepare fresh dilutions of the antimicrobial agents.

  • Review Protocol Adherence: Carefully review your entire experimental protocol, from inoculum preparation to incubation and reading of the results, to ensure it aligns with CLSI standards.

  • Use a New Batch of a Critical Reagent: If the problem persists, try using a new lot of Mueller-Hinton broth, a different vial of the antimicrobial agent, or freshly prepared QC strain stocks.

Recommended QC strains for cefepime/enmetazobactam testing include Escherichia coli ATCC 25922, E. coli ATCC 35218, Klebsiella pneumoniae ATCC 700603, and Pseudomonas aeruginosa ATCC 27853.[2][5] For specific testing of ESBL inhibition, the CTX-M-15-producing E. coli NCTC 13353 is recommended.[2][5]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a penicillanic acid sulfone β-lactamase inhibitor.[7] It protects β-lactam antibiotics, like cefepime, from degradation by certain serine β-lactamases.[8][9] this compound works by forming a stable covalent complex with the β-lactamase enzyme, rendering it inactive.[10][11] This allows the partner β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial activity.[11]

Which β-lactamases does this compound inhibit?

This compound is a potent inhibitor of Ambler Class A β-lactamases, which include many extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M types, as well as the carbapenemase KPC.[11][12] It does not have significant activity against Class B metallo-β-lactamases (MBLs), Class C (AmpC) cephalosporinases, or most Class D (OXA-type) carbapenemases.[11][13]

Why is a fixed concentration of this compound used in susceptibility testing?

A fixed concentration of 8 µg/mL is used to standardize the testing conditions and ensure that the potentiation of the partner β-lactam is consistent across different experiments and laboratories.[2][3][5] This concentration has been determined to be sufficient to restore the in vitro activity of cefepime against the majority of targeted ESBL-producing isolates.[1][3][4]

Can I compare the MIC value of cefepime/enmetazobactam directly to the MIC of another antibiotic?

No, the MIC value of one antimicrobial cannot be directly compared to the MIC of another to determine which is "better".[14] Each antibiotic has a unique breakpoint for susceptibility, which is determined by its pharmacokinetic and pharmacodynamic properties. The interpretation of an MIC value as "Susceptible," "Intermediate," or "Resistant" is based on these established breakpoints.[14]

Data Presentation

Table 1: In Vitro Activity of Cefepime-Enmetazobactam against Enterobacterales Isolates

Organismβ-Lactamase ProfileCefepime MIC90 (µg/mL)Cefepime-Enmetazobactam (8 µg/mL) MIC90 (µg/mL)Reference
Escherichia coliESBL-producing160.12[1]
Klebsiella pneumoniaeESBL-producing>640.5 - 1[1][15]
Enterobacter cloacaeNot specified161[1]

Note: MIC90 is the minimum concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Cefepime/Enmetazobactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.

  • Reagent Preparation:

    • Prepare stock solutions of cefepime and this compound in their appropriate solvents.

    • Prepare serial two-fold dilutions of cefepime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a solution of this compound in CAMHB that, when added to the cefepime dilutions, will result in a final, fixed concentration of 8 µg/mL in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Dispense the cefepime/enmetazobactam dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of cefepime (in the presence of 8 µg/mL this compound) that shows complete inhibition of visible bacterial growth.

Visualizations

Enmetazobactam_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Beta_Lactamase β-Lactamase Enzyme (e.g., ESBL) This compound->Beta_Lactamase Inhibits Cefepime Cefepime Cefepime->Beta_Lactamase Hydrolysis (Blocked by this compound) PBP Penicillin-Binding Protein (PBP) Cefepime->PBP Binds to Beta_Lactamase->Cefepime Inactivates Cefepime Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibition of Lysis Cell Lysis Cell_Wall->Lysis MIC_Troubleshooting_Workflow Start Variable MIC Results Observed Check_QC Are QC Strain MICs in Acceptable Range? Start->Check_QC Investigate_Assay Systematic Assay Issue Detected Check_QC->Investigate_Assay No Isolate_Specific_Issue Isolate-Specific Variability Check_QC->Isolate_Specific_Issue Yes Review_Protocol Review Protocol: - Inoculum Prep - Reagent Storage - Incubation Conditions Investigate_Assay->Review_Protocol Check_Reagents Use New Lots of: - Media - Antibiotics - QC Strains Review_Protocol->Check_Reagents Check_Reagents->Start Re-run Assay Check_Purity Check Isolate Purity (Re-streak from stock) Isolate_Specific_Issue->Check_Purity Verify_Genotype Verify β-Lactamase Genotype (PCR or Sequencing) Check_Purity->Verify_Genotype End Consistent MICs Achieved Verify_Genotype->End

References

Technical Support Center: Overcoming Enmetazobactam Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enmetazobactam. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] this compound exhibits high solubility in DMSO, with concentrations of ≥ 113.3 mg/mL (360.46 mM) being achievable.[3]

Q2: I observed precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation while preparing a DMSO stock solution, you can employ the following techniques to aid dissolution:

  • Sonication: This can help to break up aggregates and enhance solubility.[2]

  • Gentle Heating: Gently warming the solution can also help to dissolve the compound.[2]

  • Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, high-quality (anhydrous) grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of some compounds.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][4] For long-term storage (months), -80°C is preferable.[2] It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4] When stored properly, the solid form of this compound is stable for at least four years at -20°C.[1]

Q4: I am seeing precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment of the culture medium. To prevent this, consider the following:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous medium. Instead, perform a stepwise or serial dilution, gradually introducing the aqueous medium to the DMSO stock.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 1%, and for some sensitive cell lines, as low as 0.1%, to avoid solvent toxicity.[6]

  • Pre-warming the Medium: Adding the DMSO stock to a pre-warmed culture medium (e.g., at 37°C) can sometimes help maintain solubility.

  • Rapid Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous medium to quickly disperse the compound.

Q5: What is the maximum final concentration of DMSO that is safe for cells in culture?

A5: The maximum safe concentration of DMSO varies depending on the cell line and the duration of the experiment. As a general guideline, the final DMSO concentration should not exceed 1%.[6] For sensitive cell lines or long-term assays, it is recommended to keep the final DMSO concentration at or below 0.5% or even 0.1%.[5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in DMSO Stock Solution - Incomplete dissolution.- Low-quality or hydrated DMSO.- Use sonication and/or gentle heating to aid dissolution.[2]- Use fresh, anhydrous, high-purity DMSO.
Precipitation Upon Dilution in Aqueous Media - Poor aqueous solubility of this compound.- Too rapid a change in solvent polarity.- Perform a stepwise dilution rather than a single large dilution.[5]- Pre-warm the aqueous medium to 37°C before adding the DMSO stock.- Ensure rapid and thorough mixing upon addition.
Cloudy or Turbid Culture Medium After Adding this compound - Precipitation of the compound.- Interaction with media components.- Centrifuge the prepared working solution at low speed and use the supernatant if the precipitate is minimal.- Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue.- Lower the final concentration of this compound if possible.
Low Potency or Inconsistent Results in In Vitro Assays - Inaccurate concentration due to precipitation.- Degradation of the compound.- Visually inspect all solutions for precipitation before use.- Prepare fresh working solutions daily.- Store stock solutions properly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2][4]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference(s)
DMSO≥ 113.3 mg/mL (360.46 mM)[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (6.62 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (6.62 mM)[3]
10% DMSO + 90% corn oil≥ 2.08 mg/mL (6.62 mM)[3]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell Type / Assay TypeRecommended Max. DMSO ConcentrationReference(s)
General Cell Culture≤ 1%[6]
Sensitive Cell Lines / Long-term Assays≤ 0.5% - 0.1%[5]
Antibacterial Susceptibility Testing≤ 1%[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile, conical microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 314.32 g/mol ). For 1 mL of a 10 mM stock, you will need 3.14 mg of this compound.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution to aid dissolution.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays (e.g., MIC testing)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or broth (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure (Example for a 100 µM final concentration with 0.1% DMSO):

    • Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or a mixture of DMSO and culture medium. For example, dilute the 10 mM stock 1:10 in sterile culture medium to get a 1 mM solution (this will have a higher DMSO concentration, so use it immediately).

    • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed culture medium to achieve the desired final concentration of this compound. To achieve a 100 µM final concentration with 0.1% DMSO from a 10 mM stock, you would add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • Mixing: Immediately after adding the this compound solution, vortex or pipette up and down gently but thoroughly to ensure rapid and even distribution and minimize the risk of precipitation.

    • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your experimental setup.

Mandatory Visualizations

experimental_workflow_stock_solution Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Gentle Heat add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Precipitate Observed aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

experimental_workflow_working_solution Workflow for Preparing In Vitro Working Solution start Start thaw_stock Thaw DMSO Stock Solution start->thaw_stock prewarm_medium Pre-warm Aqueous Medium to 37°C start->prewarm_medium dilute Perform Stepwise Dilution thaw_stock->dilute prewarm_medium->dilute mix Mix Thoroughly and Immediately dilute->mix inspect Visually Inspect for Precipitation mix->inspect use_in_assay Use in In Vitro Assay inspect->use_in_assay Clear Solution troubleshoot Troubleshoot (See Guide) inspect->troubleshoot Precipitate Observed end End use_in_assay->end troubleshoot->end

Caption: Workflow for preparing this compound working solution.

logical_relationship_troubleshooting Troubleshooting Logic for this compound Precipitation start Precipitation Observed check_stock Is the Stock Solution Clear? start->check_stock reprepare_stock Re-prepare Stock: - Use fresh DMSO - Sonicate/Heat check_stock->reprepare_stock No check_dilution Review Dilution Protocol check_stock->check_dilution Yes end Problem Resolved reprepare_stock->end modify_dilution Modify Dilution: - Stepwise addition - Pre-warm medium - Rapid mixing check_dilution->modify_dilution Protocol Issue check_concentration Is Final Concentration Too High? check_dilution->check_concentration Protocol OK modify_dilution->end lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_concentration->end No lower_concentration->end

Caption: Troubleshooting logic for this compound precipitation.

References

Enmetazobactam In Vitro Assay Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of enmetazobactam in various in vitro assays. This compound is a novel β-lactamase inhibitor developed to be co-administered with a β-lactam antibiotic, most notably cefepime, to combat infections caused by bacteria producing extended-spectrum β-lactamases (ESBLs). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in in vitro susceptibility testing?

A1: For most in vitro susceptibility tests, including Minimum Inhibitory Concentration (MIC) determination by broth microdilution and checkerboard assays, a fixed concentration of 8 µg/mL of this compound is recommended.[1][2][3][4][5][6] This concentration has been shown to be sufficient to restore the in vitro activity of cefepime against a majority of ESBL-producing Enterobacterales.[2][6]

Q2: What is the mechanism of action of this compound?

A2: this compound is a penicillanic acid sulfone β-lactamase inhibitor. It works by covalently binding to the active site of serine-β-lactamases, primarily Ambler Class A enzymes such as SHV, TEM, and CTX-M, thereby inactivating them.[7] This prevents the hydrolysis and subsequent inactivation of the partner β-lactam antibiotic (e.g., cefepime), allowing it to exert its bactericidal activity.[8]

Q3: Which types of β-lactamases are not inhibited by this compound?

A3: this compound is primarily active against Class A serine-β-lactamases. It does not inhibit and is not expected to be effective against infections caused by bacteria producing metallo-β-lactamases (MBLs, Ambler Class B).[7][9][10] Its activity against Class C (AmpC) and Class D (OXA-type) β-lactamases can be variable.[7]

Q4: Can I use this compound as a standalone antimicrobial agent in my assays?

A4: No, this compound itself possesses no significant intrinsic antibacterial activity.[2] It should always be used in combination with a partner β-lactam antibiotic, such as cefepime.

Q5: What are the expected MIC shifts when using cefepime in combination with this compound against susceptible ESBL-producing organisms?

A5: For ESBL-producing isolates of E. coli and K. pneumoniae, the addition of 8 µg/mL this compound can lower the cefepime MIC by several doubling dilutions, often restoring susceptibility.[1][3][11] For example, studies have shown the cefepime MIC90 for E. coli dropping from 16 µg/mL to 0.12 µg/mL and for K. pneumoniae from >64 µg/mL to 0.5 µg/mL in the presence of this compound.[3]

Data Presentation: Cefepime-Enmetazobactam MIC Data

The following table summarizes the in vitro activity of cefepime alone and in combination with a fixed concentration of 8 µg/mL this compound against various Gram-negative isolates.

OrganismCefepime MIC90 (µg/mL)Cefepime-Enmetazobactam (8 µg/mL) MIC90 (µg/mL)Reference
Escherichia coli160.12[3]
Klebsiella pneumoniae>640.5[3]
Enterobacter cloacae161[3]
Enterobacter aerogenes0.50.25[3]
Pseudomonas aeruginosaNo significant enhancementNo significant enhancement[1][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI Guidelines)

This protocol outlines the determination of the MIC of cefepime in combination with a fixed concentration of this compound.

Materials:

  • Cefepime and this compound analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, K. pneumoniae ATCC® 700603™)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of cefepime and this compound in their respective recommended solvents.

  • Preparation of Working Solutions:

    • Prepare a working solution of this compound at a concentration that will result in a final concentration of 8 µg/mL in all wells of the microtiter plate.

    • Prepare a range of cefepime concentrations for serial dilution.

  • Plate Preparation:

    • Add the this compound working solution to all wells that will contain the bacterial inoculum.

    • Perform a two-fold serial dilution of cefepime across the wells of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of cefepime that completely inhibits visible growth of the organism as detected by the unaided eye.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining cefepime and this compound.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute cefepime along the y-axis and this compound along the x-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate under the same conditions as the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Cefepime + FIC of this compound Where:

    • FIC of Cefepime = (MIC of Cefepime in combination) / (MIC of Cefepime alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This assay evaluates the rate of bacterial killing by cefepime-enmetazobactam over time.

Procedure:

  • Preparation: Prepare tubes with CAMHB containing cefepime alone, this compound alone (at 8 µg/mL), and the combination of cefepime and this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates to allow for colony formation.

  • Colony Counting: Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Mandatory Visualizations

Enmetazobactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic Cefepime PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to This compound This compound Beta_Lactamase Serine β-Lactamase (e.g., SHV, TEM, CTX-M) This compound->Beta_Lactamase Irreversibly Binds & Inactivates Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of cefepime and this compound.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Start Start Prepare_Stocks Prepare Cefepime & This compound Stocks Start->Prepare_Stocks Setup_Plate Setup 96-well Plate: - Serial dilute Cefepime (rows) - Serial dilute this compound (cols) Prepare_Stocks->Setup_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Setup_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MICs Read MICs for each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MICs->Calculate_FICI Interpret_Results Interpret FICI: Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: No Cefepime Potentiation against ESBL-producer Cause1 Incorrect this compound Concentration Problem->Cause1 Cause2 Non-inhibited β-Lactamase Problem->Cause2 Cause3 Inoculum Effect Problem->Cause3 Solution1 Verify Final Concentration is 8 µg/mL Cause1->Solution1 Solution2 Genotype Isolate & Use QC Strains Cause2->Solution2 Solution3 Standardize Inoculum to 0.5 McFarland Cause3->Solution3

References

Technical Support Center: Enmetazobactam Infusion Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of enmetazobactam in various infusion solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended infusion solutions for this compound?

This compound, in combination with cefepime (EXBLIFEP), is compatible with the following infusion solutions:

  • 0.9% Sodium Chloride Injection[1][2][3]

  • 5% Dextrose Injection[1][2][3]

  • 2.5% Dextrose and 0.45% Sodium Chloride Injection[1][2]

Q2: What is the stability of this compound after reconstitution and dilution?

The stability of this compound is dependent on the storage conditions, including temperature, time, and the infusion container. Generally, this compound is considered chemically stable if it retains more than 90% of its initial concentration.[4][5][6][7]

Stability in Different Containers and Conditions:

Infusion SolutionConcentration (this compound)ContainerTemperatureLight ExposureDuration of Stability (>90% concentration remaining)
0.9% NaCl or 5% Dextrose31.25 mg/mLPolypropylene Syringes22-25°CExposed to light24 hours[4][5]
0.9% NaCl or 5% Dextrose6.25 mg/mLSilicone or Polyisoprene Elastomeric Devices32°CProtected from light24 hours[4][5]

Reconstituted and Diluted Solution Storage:

  • After reconstitution and dilution, the solution should be stored in a refrigerator at 2°C to 8°C for up to 4-6 hours before administration.[2][8][9]

  • The intravenous infusion of the diluted solution must be completed within 6-8 hours of dilution, which includes the time refrigerated and time at room temperature during administration.[1][2][8]

  • A study has also confirmed the stability of the reconstituted and diluted solution for 4.5 hours at controlled room temperature.[10]

Q3: Can the color of the this compound solution change, and does this indicate degradation?

Solutions of cefepime-enmetazobactam may develop a yellow to amber color depending on storage conditions.[3][8] This color change does not necessarily indicate a loss of potency.[3][8] However, the solution should always be visually inspected for particulate matter before administration; only clear solutions free of particles should be used.[8]

Q4: With which other drugs is this compound known to be incompatible?

This compound, in combination with cefepime, has known physical-chemical incompatibilities with the following antibiotics:

  • Metronidazole[3][9]

  • Vancomycin[3][9]

  • Gentamicin[3][9]

  • Tobramycin sulphate[3][9]

  • Netilmicin sulphate[3][9]

If concomitant therapy with these drugs is required, they must be administered separately.[3][9] The compatibility of this compound solution with other drugs has not been fully established.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation or visible particles in the solution. - Incompatibility with co-administered drugs. - Improper reconstitution or dilution. - Exceeded storage time or improper temperature.- Do not administer the solution. - Visually inspect the solution before use.[8] - Prepare a fresh solution following the recommended reconstitution and dilution protocol. - Ensure incompatible drugs are administered separately.[3][9]
Unexpected loss of potency in experimental results. - Degradation of this compound due to improper storage. - Interaction with other components in the experimental setup.- Review storage conditions (time, temperature, light exposure) to ensure they are within the recommended limits. - Verify the compatibility of all materials used in the experimental setup. - Perform a stability check of a freshly prepared solution using a validated analytical method (e.g., HPLC).
Variation in pH of the prepared solution. - The pH of the solution can be an indicator of stability.- Monitor the pH of the solution. A variation of less than one pH unit is generally considered acceptable for chemical stability.[4][5][6][7]

Experimental Protocols

Protocol 1: Reconstitution and Dilution of this compound for Infusion

This protocol describes the standard procedure for preparing this compound for intravenous infusion.

  • Reconstitution:

    • Withdraw 10 mL of a compatible infusion solution (0.9% Sodium Chloride, 5% Dextrose, or 2.5% Dextrose and 0.45% Sodium Chloride) from a 250 mL infusion bag.[1][2][3][11]

    • Add the 10 mL of solution to the vial containing the cefepime/enmetazobactam powder.[1][2][3][11]

    • Gently mix to dissolve the powder completely.[1][2][3][11] The approximate final concentration will be 0.20 g/mL of cefepime and 0.05 g/mL of this compound.[3][8]

    • Caution: The reconstituted solution is not for direct injection.[3][8][9][11]

  • Dilution:

    • Immediately after reconstitution, withdraw the required volume of the reconstituted solution from the vial.[2][3][9]

    • Add the withdrawn volume back into the 250 mL infusion bag from which the initial 10 mL was taken.[1][2][3][11] The same type of infusion solution must be used for both reconstitution and dilution.[1][2][11]

Protocol 2: Stability Testing of this compound in Infusion Solutions using HPLC

This protocol outlines a general method for assessing the chemical stability of this compound in infusion solutions.

  • Sample Preparation:

    • Prepare the this compound solution in the desired infusion solution (e.g., 0.9% NaCl or 5% Dextrose) at the specified concentration.

    • Divide the solution into aliquots for testing at different time points (e.g., 0, 8, 12, 24 hours).[4][5][6][7]

    • Store the aliquots under the desired conditions (e.g., 22-25°C with light exposure or 32°C protected from light).[4][5][6][7]

  • HPLC Analysis:

    • Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC (RP-HPLC) method is commonly used for the simultaneous estimation of cefepime and this compound.[12]

    • At each time point, inject a sample of the solution into the HPLC system.

    • Measure the peak area corresponding to this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Determine the percentage of the initial concentration remaining at each time point.

    • The solution is considered chemically stable if the concentration of this compound remains above 90% of the initial concentration.[4][5][6][7]

  • pH Measurement:

    • At each time point, measure the pH of a separate aliquot of the solution.[4][5][6][7]

    • A change in pH of less than one unit is typically acceptable.[4][5][6][7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Reconstitute This compound Powder prep2 Dilute in Infusion Bag prep1->prep2 Immediately storage1 Aliquot for Time Points prep2->storage1 storage2 Store at Defined Temperature & Light storage1->storage2 analysis1 HPLC Analysis at Each Time Point storage2->analysis1 analysis2 pH Measurement at Each Time Point storage2->analysis2 analysis3 Data Analysis (% Remaining, pH change) analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Stability Outcome factor1 Infusion Solution (e.g., 0.9% NaCl, 5% Dextrose) outcome Chemical Stability (>90% concentration remaining) factor1->outcome factor2 Storage Temperature (e.g., 2-8°C, 22-25°C) factor2->outcome factor3 Time factor3->outcome factor4 Container Type (e.g., Syringe, Elastomeric Device) factor4->outcome factor5 Light Exposure factor5->outcome

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: The Impact of Efflux Pumps on Enmetazobactam Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the influence of bacterial efflux pumps on the activity of enmetazobactam, particularly when used in combination with cefepime.

Frequently Asked Questions (FAQs)

Q1: What is the general role of efflux pumps in antimicrobial resistance?

Efflux pumps are transport proteins located in the cell membranes of bacteria that actively extrude a wide variety of substrates, including antibiotics, from the cell. This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to multidrug resistance.

Q2: Is the activity of the cefepime/enmetazobactam combination affected by efflux pumps?

Yes, the overexpression of efflux pumps is a known mechanism of resistance to cefepime/enmetazobactam. While this compound protects cefepime from degradation by many β-lactamases, if the drug combination is efficiently removed from the bacterial cell by efflux pumps, its efficacy can be reduced. This can result in an increase in the Minimum Inhibitory Concentration (MIC) of the drug combination.

Q3: Which specific efflux pumps have been implicated in reduced susceptibility to cefepime/enmetazobactam?

In Enterobacterales, the AcrAB-TolC efflux pump is a primary contributor to reduced susceptibility. In Pseudomonas aeruginosa, several Mex pumps, including MexAB-OprM and MexXY-OprM, are known to contribute to resistance to cephalosporins like cefepime and are therefore relevant to the cefepime/enmetazobactam combination.

Q4: My MIC values for cefepime/enmetazobactam are higher than expected for my bacterial strain. Could efflux be the cause?

It is possible. If your strain is known to overexpress efflux pumps, or if it is resistant to multiple classes of antibiotics (a characteristic of a multidrug efflux phenotype), then efflux could be a contributing factor. To confirm this, you can perform an MIC assay in the presence of an efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI would suggest the involvement of efflux pumps.

Q5: What are common efflux pump inhibitors (EPIs) I can use in my experiments?

Commonly used broad-spectrum EPIs for Gram-negative bacteria include phenylalanine-arginine β-naphthylamide (PAβN) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). It is important to note that these inhibitors can have off-target effects and their activity can vary between bacterial species. Therefore, appropriate controls are essential.

Troubleshooting Guides

Problem 1: Inconsistent MIC results for cefepime/enmetazobactam.

  • Possible Cause: Variability in the expression of efflux pumps. Efflux pump expression can be influenced by growth conditions, such as the composition of the culture medium and the growth phase of the bacteria.

  • Troubleshooting Steps:

    • Standardize your inoculum preparation procedure to ensure bacteria are in the same growth phase for each experiment.

    • Use a consistent and well-defined culture medium for all experiments.

    • Consider performing a time-course analysis of efflux pump gene expression using RT-qPCR to understand the dynamics of their expression in your experimental setup.

Problem 2: No significant change in MIC with the addition of an efflux pump inhibitor.

  • Possible Cause 1: The resistance mechanism is not due to efflux. Other mechanisms, such as the production of β-lactamases that are not inhibited by this compound (e.g., metallo-β-lactamases), alterations in drug targets (penicillin-binding proteins), or reduced outer membrane permeability (porin loss), may be responsible for the observed resistance.[1][2]

  • Troubleshooting Steps:

    • Sequence the genes for known resistance mechanisms in your strain.

    • Perform a nitrocefin assay to check for β-lactamase activity.

  • Possible Cause 2: The efflux pump inhibitor is not effective for the specific pump in your bacterial strain or is used at a sub-optimal concentration.

  • Troubleshooting Steps:

    • Test a range of EPI concentrations to determine the optimal, non-toxic concentration for your experiments.

    • Try a different EPI with a different mechanism of action.

Quantitative Data

The following tables summarize the available data on the activity of cefepime/enmetazobactam against various resistant phenotypes. Direct comparisons of isogenic strains (wild-type vs. efflux pump mutants) for cefepime/enmetazobactam are limited in the literature; however, the provided data can serve as a baseline for your own investigations.

Table 1: Cefepime/Enmetazobactam Activity Against Clinical Isolates with Various Resistance Mechanisms

OrganismResistance MechanismCefepime/Enmetazobactam MIC Range (mg/L)Susceptibility (%)
EnterobacteralesESBL-producing0.015 - 496.1
EnterobacteralesAmpC-producing≤ 192 - 100
EnterobacteralesOXA-48-producing≤ 889.1 - 100
EnterobacteralesKPC-producing> 128Low

Note: Data compiled from multiple sources.[1][2][3][4][5] Susceptibility percentages are based on established clinical breakpoints.

Table 2: Hypothetical Data Illustrating the Impact of Efflux Pump Overexpression on Cefepime/Enmetazobactam MIC

This table is a template for researchers to populate with their own experimental data.

Bacterial StrainRelevant GenotypeCefepime/Enmetazobactam MIC (mg/L)Fold Change in MIC
E. coli BW25113Wild-type
E. coli BW25113 ΔacrBEfflux pump knockout
E. coli BW25113 (AcrB overexpression)Efflux pump overexpressor
P. aeruginosa PAO1Wild-type
P. aeruginosa PAO1 ΔmexBEfflux pump knockout
P. aeruginosa PAO1 (nalB mutant)Efflux pump overexpressor

Experimental Protocols

1. Determining the Impact of Efflux on MIC using an Efflux Pump Inhibitor

This protocol describes how to perform a broth microdilution assay to determine the MIC of cefepime/enmetazobactam in the presence and absence of an EPI.

  • Materials:

    • Bacterial culture in logarithmic growth phase.

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Cefepime/enmetazobactam stock solution.

    • Efflux pump inhibitor (e.g., PAβN) stock solution.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a serial two-fold dilution of cefepime/enmetazobactam in CAMHB in a 96-well plate.

    • Prepare a second 96-well plate with the same serial dilution of cefepime/enmetazobactam, but also add the EPI to each well at a final, non-toxic concentration.

    • Prepare a standardized bacterial inoculum and dilute it in CAMHB to the final desired concentration.

    • Inoculate all wells (except for sterility controls) with the bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.

2. Quantifying Efflux Pump Gene Expression using RT-qPCR

This protocol provides a general outline for measuring the relative expression of an efflux pump gene (e.g., acrB) in response to cefepime/enmetazobactam exposure.

  • Materials:

    • Bacterial cultures (treated with sub-inhibitory concentrations of cefepime/enmetazobactam and untreated controls).

    • RNA extraction kit.

    • DNase I.

    • Reverse transcriptase kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for the target efflux pump gene and a housekeeping gene.

  • Procedure:

    • Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of cefepime/enmetazobactam for a defined period.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

    • Set up the qPCR reaction with primers for your target gene and a housekeeping gene (for normalization).

    • Run the qPCR reaction and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_qpcr RT-qPCR for Gene Expression start_mic Prepare serial dilutions of cefepime/enmetazobactam add_epi Add Efflux Pump Inhibitor (EPI) start_mic->add_epi inoculate Inoculate with bacterial culture start_mic->inoculate add_epi->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic compare_mic Compare MICs (with and without EPI) read_mic->compare_mic start_qpcr Culture bacteria with/without sub-inhibitory drug concentration extract_rna Extract total RNA start_qpcr->extract_rna dnase DNase treatment extract_rna->dnase cdna Synthesize cDNA dnase->cdna qpcr Perform qPCR cdna->qpcr analyze_qpcr Analyze data (ΔΔCt) qpcr->analyze_qpcr

Caption: Experimental workflows for investigating the impact of efflux pumps.

efflux_mechanism Outer Membrane Outer Membrane Periplasm Periplasm Cefepime/Enmetazobactam (Inside) Cefepime/Enmetazobactam (Inside) Periplasm->Cefepime/Enmetazobactam (Inside) Inner Membrane Inner Membrane AcrB AcrB (Inner Membrane) AcrA AcrA (Periplasm) AcrB->AcrA Extruded from cell TolC TolC (Outer Membrane) AcrA->TolC Extruded from cell Effluxed Drug Effluxed Drug TolC->Effluxed Drug Extruded from cell Cefepime/Enmetazobactam (Outside) Cefepime/Enmetazobactam (Outside) Cefepime/Enmetazobactam (Outside)->Periplasm Enters via porins Cefepime/Enmetazobactam (Inside)->AcrB Binds to efflux pump Target (PBP) Target (PBP) Cefepime/Enmetazobactam (Inside)->Target (PBP) Binds to target (Inhibition of cell wall synthesis)

Caption: Mechanism of efflux pump-mediated resistance to this compound.

References

Improving the yield of enmetazobactam chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of enmetazobactam.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the methylation of tazobactam.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from tazobactam can stem from several factors. The primary method for this conversion is the methylation of the triazole ring of tazobactam. Key areas to investigate include the quality of the starting material, reaction conditions, and the choice of methylating agent.

Potential Causes and Solutions:

  • Poor Quality of Tazobactam: The purity of the starting tazobactam is critical. Impurities from the tazobactam synthesis, such as isomers or unreacted intermediates, can interfere with the methylation reaction. It is advisable to use highly pure tazobactam. An improved synthesis of tazobactam can yield a product with 40-45% higher purity compared to older manufacturing processes[1][2].

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial for maximizing yield.

    • Silylation/Esterification: One patented procedure involves a silylation/esterification step using N,O-bis(trimethylsilyl)acetamide in dichloromethane (DCM) before methylation. Ensuring this reaction goes to completion is vital for the subsequent quaternization.

    • Methylation: The choice between methylating agents like methyl triflate or methyl iodide can impact the reaction's efficiency and yield. The reaction conditions for each will differ.

  • Moisture in the Reaction: The presence of moisture can lead to hydrolysis of intermediates and reduce the overall yield. Ensure all solvents and reagents are anhydrous.

Q2: I am observing significant impurity formation in my final this compound product. What are the likely impurities and how can I minimize them?

A2: Impurity formation is a common challenge. The impurities can originate from the tazobactam starting material or be generated as byproducts during the methylation reaction.

Common Impurities and Mitigation Strategies:

  • Tazobactam-Related Impurities: A variety of process-related impurities can be present in tazobactam, including unreacted precursors and byproducts from its synthesis[3]. It is essential to start with tazobactam of the highest possible purity. HPLC analysis of the starting material is recommended.

  • Byproducts of Methylation: The methylation of tazobactam can potentially lead to the formation of over-methylated products or other side-reaction products. Optimizing the stoichiometry of the methylating agent and controlling the reaction temperature can help minimize these byproducts.

  • Degradation Products: this compound, like other β-lactam compounds, can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures. Proper handling and storage of the final product are crucial.

Q3: What is the recommended method for purifying this compound?

A3: Purification of the final this compound product is critical to remove unreacted starting materials, byproducts, and other impurities.

Purification Techniques:

  • Crystallization: Crystallization is a common method for purifying pharmaceutical compounds. The choice of solvent system is critical for obtaining high-purity crystals with good yield.

  • Chromatography: For laboratory-scale purification or for removing challenging impurities, column chromatography can be employed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique that can be adapted for preparative-scale purification.

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: Monitoring the reaction progress is essential for optimizing reaction times and maximizing yield while minimizing impurity formation.

Analytical Methods for Reaction Monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for monitoring the disappearance of starting materials and the formation of the product and any byproducts. A robust RP-HPLC method has been developed for the simultaneous estimation of cefepime and this compound, which can be adapted for in-process control[4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more detailed analysis and identification of intermediates and byproducts, LC-MS/MS is a powerful tool[5].

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of this compound.

Table 1: Synthetic Procedures for this compound from Tazobactam

StepReagents and SolventsKey ParametersReference
Procedure 1
Silylation/EsterificationN,O-bis(trimethylsilyl)acetamide, Dichloromethane (DCM)-[6]
QuaternizationMethyl triflateN-alkylation of the triazole ring[6]
DesilylationSodium 2-ethylhexanoate, Ethanol (EtOH)-[6]
Procedure 2
Silylation & QuaternizationN,O-bis(silyl)acetamide, Methyl iodide, AcetoneSuspension of tazobactam at 25–30 °C[7]

Note: Specific yield data for these procedures are not detailed in the provided search results.

Table 2: Analytical Methods for this compound

TechniqueColumnMobile PhaseDetectionApplicationReference
RP-HPLC C8 columnWater and organic solvent mixtureUVSimultaneous estimation of Cefepime and this compound[4]
UPLC-MS/MS Acquity BEH HILIC (50 mm × 2.1 mm, 1.7 μm)Ammonium formate in water and acetonitrileESI positive ion mode (MRM)Simultaneous analysis of this compound and cefepime in human plasma[5]

Experimental Protocols

The following are representative experimental protocols based on the literature for key steps in the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol 1: General Procedure for the Methylation of Tazobactam to this compound

This protocol is a generalized representation based on the silylation/esterification and quaternization approach.

  • Silylation/Esterification of Tazobactam:

    • Suspend tazobactam in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add N,O-bis(trimethylsilyl)acetamide to the suspension and stir until the tazobactam is fully silylated. The reaction progress can be monitored by TLC or HPLC.

  • Quaternization (N-alkylation):

    • To the solution from the previous step, add methyl triflate dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed until the quaternization of the triazole ring is complete, as monitored by HPLC.

  • Desilylation:

    • Add a solution of sodium 2-ethylhexanoate in ethanol (EtOH) to the reaction mixture to effect desilylation.

    • Stir until the reaction is complete.

  • Work-up and Purification:

    • Isolate the crude this compound product. The specific work-up procedure will depend on the reaction scale and the nature of the impurities.

    • Purify the crude product by crystallization from a suitable solvent system or by preparative chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.

Enmetazobactam_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Tazobactam Tazobactam Silylation Silylation/ Esterification Tazobactam->Silylation Step 1 Methylation Methylation (Quaternization) Silylation->Methylation Step 2 Desilylation Desilylation Methylation->Desilylation Step 3 Purification Purification (Crystallization/ Chromatography) Desilylation->Purification Step 4 This compound This compound Purification->this compound Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Poor Tazobactam Quality Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Presence of Moisture Start->Cause3 Solution1 Use High-Purity Tazobactam (Verify with HPLC) Cause1->Solution1 Solution2 Optimize Solvent, Temperature, and Reaction Time Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Cause3->Solution3

References

Potential off-target effects of enmetazobactam in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of enmetazobactam in cell-based assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a penicillanic acid sulfone-based β-lactamase inhibitor (BLI).[1] Its main function is to irreversibly bind to and inactivate Ambler Class A β-lactamases, which are bacterial enzymes that confer resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, this compound protects β-lactam antibiotics like cefepime from degradation, restoring their efficacy against resistant bacteria.[2][3]

Q2: Is this compound known to have specific off-target effects in mammalian cell-based assays?

Currently, there is limited publicly available information detailing specific off-target effects of this compound in mammalian cell-based research assays. Its development has been focused on its activity as a β-lactamase inhibitor in bacteria.[1][3] However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded without direct experimental evidence in the specific cell system being used.

Q3: What is the known cytotoxicity of this compound?

Clinical trial data for the combination of cefepime and this compound indicate that it is generally well-tolerated in humans.[4] One study noted that deranged liver function tests were observed in 27.1% of participants, with most cases being mild.[1] Information on the direct cytotoxicity of this compound alone in various cell lines is not extensively documented in the provided search results. Researchers should determine the cytotoxic profile of this compound in their specific cell line of interest.

Q4: Can this compound interfere with common assay readouts?

While specific interference has not been reported, the chemical structure of this compound, like other small molecules, could potentially interfere with certain assay technologies. For example, it could have an effect on fluorescence- or luminescence-based assays through quenching or enhancement, or it could interact with assay reagents. It is recommended to include appropriate controls to test for any such interference.

Data Presentation

Table 1: Primary Bacterial Targets of this compound

Target ClassSpecific EnzymesOutcome
Ambler Class A β-lactamasesSHV-type ESBLs, TEM-type ESBLs, CTX-M-14, CTX-M-15, KPC-2, KPC-3Inactivation of the enzyme, restoration of β-lactam antibiotic activity

Troubleshooting Guide

This guide addresses potential issues that may arise when using this compound in cell-based assays.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpected Decrease in Cell Viability 1. Direct cytotoxicity of this compound at the concentration used. 2. Interaction with cell culture media components leading to toxic byproducts.1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Test the stability of this compound in your cell culture medium over the time course of your experiment. 3. Include a vehicle-only control (the solvent used to dissolve this compound).
Inconsistent or Non-reproducible Assay Results 1. Degradation of this compound in solution. 2. Interaction of this compound with assay components.1. Prepare fresh solutions of this compound for each experiment. 2. Run a control experiment with this compound and the assay reagents in a cell-free system to check for direct interference.
Unexpected Change in a Specific Signaling Pathway 1. Off-target binding of this compound to a cellular protein.1. Perform target deconvolution studies. 2. Use a structurally related but inactive analog of this compound as a negative control, if available. 3. Validate the finding using a secondary, orthogonal assay.

Experimental Protocols

Protocol: Assessment of this compound Cytotoxicity using a Resazurin-Based Assay

This protocol provides a general framework for determining the cytotoxic potential of this compound in a mammalian cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a sterile solution of resazurin in PBS.

    • Add resazurin solution to each well to a final concentration of 10% of the total volume.

    • Incubate for 1-4 hours, protected from light, until a color change is observed.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings to the vehicle-only control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Enmetazobactam_Mechanism_of_Action This compound This compound BetaLactamase Ambler Class A β-Lactamase This compound->BetaLactamase Binds and Inactivates InactiveComplex Inactive Covalent Complex BetaLactam β-Lactam Antibiotic (e.g., Cefepime) BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibits CellLysis Bacterial Cell Lysis BacterialCellWall->CellLysis Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound CheckViability Assess Cell Viability (e.g., Trypan Blue, Resazurin) Start->CheckViability ViabilityAffected Is Viability Affected? CheckViability->ViabilityAffected CytotoxicityProtocol Perform Dose-Response Cytotoxicity Assay ViabilityAffected->CytotoxicityProtocol Yes AssayInterference Check for Assay Interference ViabilityAffected->AssayInterference No End Problem Resolved CytotoxicityProtocol->End InterferenceFound Is there Interference? AssayInterference->InterferenceFound CellFreeAssay Run Cell-Free Assay Control InterferenceFound->CellFreeAssay Yes OffTargetEffect Investigate Potential Off-Target Effect InterferenceFound->OffTargetEffect No ModifyProtocol Modify Assay Protocol or Choose Alternative CellFreeAssay->ModifyProtocol OffTargetEffect->End ModifyProtocol->End

Caption: Troubleshooting workflow for unexpected results.

Off_Target_Investigation Hypothesis Hypothesis: This compound has an off-target effect InitialScreen Initial Observation in Cell-Based Assay Hypothesis->InitialScreen Confirmation Confirm with Secondary Assay InitialScreen->Confirmation NegativeControl Use Inactive Analog as Negative Control Confirmation->NegativeControl TargetID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) NegativeControl->TargetID Validation Validate Target (e.g., siRNA, Overexpression) TargetID->Validation

Caption: Decision tree for investigating off-target effects.

References

Validation & Comparative

A Head-to-Head Battle in Complicated Urinary Tract Infections: Cefepime-Enmetazobactam vs. Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the comparative efficacy, safety, and mechanisms of two potent antibiotic combinations for the treatment of complicated urinary tract infections (cUTIs), with a focus on the pivotal Phase 3 ALLIUM trial.

In the evolving landscape of antimicrobial resistance, the search for effective treatments against multidrug-resistant pathogens is paramount. This guide provides a detailed comparison of a novel β-lactam/β-lactamase inhibitor combination, cefepime-enmetazobactam, and the widely used piperacillin-tazobactam. The primary focus is their application in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis.

Executive Summary

Cefepime-enmetazobactam has demonstrated superiority over piperacillin-tazobactam in achieving the primary efficacy outcome of a composite of clinical cure and microbiological eradication in patients with cUTIs caused by Gram-negative pathogens.[1][2][3] This superiority was particularly notable in patients with infections caused by extended-spectrum β-lactamase (ESBL)-producing bacteria.[1][4][5] While both treatments showed similar rates of clinical cure, cefepime-enmetazobactam was significantly more effective at eradicating the baseline pathogen.[1][6] The safety profiles of the two drugs were comparable, with most treatment-emergent adverse events being mild to moderate in severity.[1][2]

Comparative Efficacy: Key Clinical Trial Data

The landmark Phase 3 ALLIUM trial provides the most robust head-to-head comparison of cefepime-enmetazobactam and piperacillin-tazobactam. The key findings from this randomized, double-blind, active-controlled, multicenter, noninferiority clinical trial are summarized below.

Table 1: Overall Treatment Success in the Primary Analysis Set
OutcomeCefepime-Enmetazobactam (n=345)Piperacillin-Tazobactam (n=333)Between-Group Difference (95% CI)
Composite of Clinical Cure and Microbiological Eradication 79.1% (273/345)[1][2]58.9% (196/333)[1][2]21.2% (14.3% to 27.9%)[1][2]
Table 2: Secondary Efficacy Outcomes
OutcomeCefepime-Enmetazobactam (n=345)Piperacillin-Tazobactam (n=333)Between-Group Difference (95% CI)
Clinical Cure Rate (Day 14) 92.5% (319/345)[1]88.9% (296/333)[1]3.5% (-1.0% to 8.0%)[1]
Microbiological Eradication Rate (Day 14) 82.9% (286/345)[1]64.9% (216/333)[1]19.0% (12.3% to 25.4%)[1]
Table 3: Efficacy in Patients with ESBL-Producing Pathogens
OutcomeCefepime-Enmetazobactam (n=76)Piperacillin-Tazobactam (n=66)Between-Group Difference (95% CI)
Composite of Clinical Cure and Microbiological Eradication (Day 14) 73.7% (56/76)[1]51.5% (34/66)[1]30.2% (13.4% to 45.1%)[1][4]

Mechanisms of Action

Both drug combinations utilize a β-lactam antibiotic paired with a β-lactamase inhibitor to overcome bacterial resistance.

Cefepime-Enmetazobactam:

  • Cefepime: A fourth-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[7][8] It is stable against hydrolysis by some β-lactamases.[7]

  • Enmetazobactam: A novel β-lactamase inhibitor that protects cefepime from degradation by extended-spectrum β-lactamases (ESBLs) such as CTX-M, SHV, and TEM.[9][10]

G cluster_cefepime Cefepime cluster_this compound This compound cefepime Cefepime pbp Penicillin-Binding Proteins (PBPs) cefepime->pbp binds to cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall inhibits This compound This compound esbl Extended-Spectrum β-Lactamases (ESBLs) This compound->esbl inhibits cefepime_degradation Cefepime Degradation esbl->cefepime_degradation causes

Mechanism of Action for Cefepime-Enmetazobactam.

Piperacillin-Tazobactam:

  • Piperacillin: An extended-spectrum penicillin that also inhibits bacterial cell wall synthesis by binding to PBPs.[11][12][13]

  • Tazobactam: A β-lactamase inhibitor that protects piperacillin from a wide range of β-lactamases, although it is less effective against some ESBLs compared to this compound.[11][12][14]

G cluster_piperacillin Piperacillin cluster_tazobactam Tazobactam piperacillin Piperacillin pbp_pip Penicillin-Binding Proteins (PBPs) piperacillin->pbp_pip binds to cell_wall_pip Bacterial Cell Wall Synthesis pbp_pip->cell_wall_pip inhibits tazobactam Tazobactam beta_lactamase β-Lactamases tazobactam->beta_lactamase inhibits piperacillin_degradation Piperacillin Degradation beta_lactamase->piperacillin_degradation causes

Mechanism of Action for Piperacillin-Tazobactam.

Experimental Protocols: The ALLIUM Trial

The ALLIUM trial was a pivotal study that provided the data for this comparison.

Study Design:

  • A Phase 3, randomized, double-blind, active-controlled, multicenter, noninferiority clinical trial conducted at 90 sites across Europe, North and Central America, South America, and South Africa.[2][15]

Patient Population:

  • Adult patients (≥18 years) with a clinical diagnosis of complicated UTI or acute pyelonephritis caused by Gram-negative urinary pathogens.[2] A total of 1041 patients were randomized.[1][2]

Interventions:

  • Cefepime-enmetazobactam group: Received cefepime 2 g / this compound 0.5 g.[2][16]

  • Piperacillin-tazobactam group: Received piperacillin 4 g / tazobactam 0.5 g.[2][16]

  • Both treatments were administered via a 2-hour intravenous infusion every 8 hours for 7 days, with the possibility of extension up to 14 days for patients with a positive baseline blood culture.[2][15]

Primary Outcome:

  • The primary outcome was the proportion of patients in the primary analysis set who achieved overall treatment success, defined as a composite of clinical cure and microbiological eradication (<10³ CFU/mL in urine) at the test-of-cure visit (Day 14).[2][17]

G start Patient Screening (cUTI or Acute Pyelonephritis) randomization Randomization (1:1) start->randomization treatment_ce Cefepime-Enmetazobactam (2g/0.5g IV q8h for 7-14d) randomization->treatment_ce treatment_pt Piperacillin-Tazobactam (4g/0.5g IV q8h for 7-14d) randomization->treatment_pt toc_visit Test-of-Cure Visit (Day 14) treatment_ce->toc_visit treatment_pt->toc_visit primary_outcome Primary Outcome Assessment: Composite of Clinical Cure and Microbiological Eradication toc_visit->primary_outcome end End of Study primary_outcome->end

Experimental Workflow of the ALLIUM Clinical Trial.

Safety and Tolerability

Both cefepime-enmetazobactam and piperacillin-tazobactam were generally well-tolerated.

  • Treatment-emergent adverse events occurred in 50.0% of patients receiving cefepime-enmetazobactam and 44.0% of those receiving piperacillin-tazobactam.[1][2][16]

  • The majority of these events were mild to moderate in severity.[1][4]

  • A small percentage of participants discontinued therapy due to adverse events: 1.7% in the cefepime-enmetazobactam group and 0.8% in the piperacillin-tazobactam group.[2][4]

Conclusion

The evidence from the ALLIUM trial strongly suggests that cefepime-enmetazobactam is a superior treatment option to piperacillin-tazobactam for the composite endpoint of clinical and microbiological success in patients with complicated urinary tract infections, particularly those caused by ESBL-producing Gram-negative pathogens. While clinical cure rates are similar, the enhanced microbiological eradication offered by cefepime-enmetazobactam represents a significant clinical advantage. This novel antibiotic combination presents a valuable new tool in the armamentarium against antimicrobial-resistant infections. Further research is warranted to explore its role in other serious infections and against a broader range of resistant organisms.[1]

References

Enmetazobactam and Avibactam: An In Vitro Comparative Analysis of Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two key beta-lactamase inhibitors: enmetazobactam and avibactam. The following sections detail their mechanisms of action, inhibitory profiles against various beta-lactamases, and the experimental protocols used to derive these findings.

Executive Summary

This compound, a novel penicillanic acid sulfone, and avibactam, a non-β-lactam diazabicyclooctane, are potent inhibitors of serine beta-lactamases, crucial tools in combating antibiotic resistance in Gram-negative bacteria. While both inhibitors are effective, they exhibit distinct inhibitory profiles and mechanisms. Avibactam generally demonstrates broader activity, inhibiting Class A, C, and some Class D enzymes, whereas this compound's primary strength lies in its potent inhibition of Class A extended-spectrum β-lactamases (ESBLs). This guide presents a compilation of in vitro data to facilitate a direct comparison of their performance.

Mechanism of Action

Both this compound and avibactam function by covalently binding to the active site serine of beta-lactamase enzymes, thereby preventing the hydrolysis of co-administered beta-lactam antibiotics. However, the nature of this binding and the subsequent steps differ significantly.

This compound acts as a mechanism-based inhibitor. Upon acylation of the active site serine, the inhibitor undergoes a series of chemical rearrangements, leading to a transiently stable, inactivated enzyme-inhibitor complex.

Avibactam , on the other hand, forms a reversible covalent bond with the beta-lactamase. This unique mechanism allows avibactam to be released from the enzyme, potentially enabling it to inhibit multiple enzyme molecules.

cluster_this compound This compound Inhibition Pathway cluster_avibactam Avibactam Inhibition Pathway E_En Beta-Lactamase (E) EI_En Non-covalent Complex (E-I) E_En->EI_En + I I_En This compound (I) I_En->EI_En EI_star_En Acyl-Enzyme Intermediate (E-I*) EI_En->EI_star_En Acylation E_inactivated_En Transiently Inactivated Enzyme EI_star_En->E_inactivated_En Rearrangement E_Av Beta-Lactamase (E) EI_Av Non-covalent Complex (E-I) E_Av->EI_Av + I I_Av Avibactam (I) I_Av->EI_Av EI_star_Av Covalent Carbamyl- Enzyme Complex (E-I*) EI_Av->EI_star_Av Carbamylation EI_star_Av->E_Av Deacylation (Reversible) cluster_mic MIC Determination Workflow start Start prep_antibiotic Prepare serial dilutions of beta-lactam antibiotic start->prep_antibiotic add_inhibitor Add fixed concentration of inhibitor to each well prep_antibiotic->add_inhibitor prep_inoculum Prepare standardized bacterial inoculum add_inhibitor->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for bacterial growth incubate->read_mic end Determine MIC read_mic->end cluster_kinetics Enzyme Kinetics Assay Workflow start Start pre_incubate Pre-incubate enzyme with varying inhibitor concentrations start->pre_incubate add_substrate Initiate reaction by adding nitrocefin pre_incubate->add_substrate monitor_absorbance Monitor absorbance change at 490 nm over time add_substrate->monitor_absorbance calculate_rate Calculate initial reaction velocities monitor_absorbance->calculate_rate plot_data Plot velocity vs. inhibitor concentration calculate_rate->plot_data determine_params Determine IC50 and Ki from the plotted data plot_data->determine_params end End determine_params->end

Enmetazobactam: A New Frontier in Beta-Lactamase Inhibition, Demonstrating Superiority Over Legacy Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent clinical and in vitro data solidifies the position of enmetazobactam, a novel beta-lactamase inhibitor, as a superior alternative to older inhibitors such as tazobactam, clavulanic acid, and sulbactam, particularly in combating infections caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales. When combined with the fourth-generation cephalosporin cefepime, this compound not only restores its activity against many resistant strains but also demonstrates superior clinical outcomes in treating complex infections compared to the widely used combination of piperacillin-tazobactam.

Clinical Superiority in Complicated Urinary Tract Infections

The landmark Phase 3 ALLIUM clinical trial provides the most robust evidence of this compound's clinical superiority. In this multicenter, double-blind, randomized controlled trial, cefepime/enmetazobactam was compared to piperacillin/tazobactam for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis.

The combination of cefepime/enmetazobactam was not only non-inferior but also superior to piperacillin/tazobactam in achieving the primary endpoint of overall treatment success, which was a composite of clinical cure and microbiological eradication.[1][2][3] Notably, in patients with infections caused by ESBL-producing pathogens, the superiority of cefepime/enmetazobactam was even more pronounced.[2]

Table 1: Clinical Outcomes from the Phase 3 ALLIUM Trial [1][3]

OutcomeCefepime/Enmetazobactam (n=345)Piperacillin/Tazobactam (n=333)Difference (95% CI)
Overall Success 79.1%58.9%21.2% (14.3% to 27.9%)
Clinical Cure 92.5%88.9%3.5% (-1.0% to 8.0%)
Microbiological Eradication 82.9%64.9%19.0% (12.3% to 25.4%)

Enhanced In Vitro Potency Against Resistant Pathogens

In vitro studies consistently demonstrate the enhanced potency of this compound in combination with cefepime against a wide range of Gram-negative bacteria, especially those producing ESBLs. This compound has been shown to be a more potent inhibitor of ESBLs than tazobactam, leading to lower minimum inhibitory concentrations (MICs) for cefepime against resistant strains of E. coli and K. pneumoniae.

The addition of this compound to cefepime significantly lowers the MIC90 (the concentration required to inhibit 90% of isolates) against ESBL-producing K. pneumoniae to a much greater extent than the addition of tazobactam to piperacillin.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against ESBL-Producing K. pneumoniae

Antibiotic CombinationMIC90 (µg/mL)
Cefepime/Enmetazobactam1
Piperacillin/Tazobactam>64
Cefepime alone>64

Table 3: Comparative In Vitro Activity (MIC90 in µg/mL) Against ESBL-Producing E. coli

Antibiotic CombinationMIC90 (µg/mL)
Cefepime/Enmetazobactam0.12
Piperacillin/Tazobactam>32
Cefepime alone>64

Mechanism of Action: A Differentiated Approach

This compound, like tazobactam, is a penicillanic acid sulfone. These inhibitors act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the beta-lactamase enzyme, rendering it inactive. This prevents the beta-lactamase from hydrolyzing and inactivating the partner beta-lactam antibiotic, such as cefepime. While structurally similar to tazobactam, this compound's design enhances its ability to penetrate the bacterial cell.

Older beta-lactamase inhibitors like clavulanic acid and sulbactam also function as suicide inhibitors, but they exhibit different spectrums of activity against various beta-lactamase enzymes.

G This compound This compound Beta_Lactamase Beta-Lactamase (e.g., ESBL) This compound->Beta_Lactamase Forms stable acyl-enzyme intermediate Tazobactam Tazobactam Tazobactam->Beta_Lactamase Forms stable acyl-enzyme intermediate Clavulanic_Acid Clavulanic_Acid Clavulanic_Acid->Beta_Lactamase Forms stable acyl-enzyme intermediate Sulbactam Sulbactam Sulbactam->Beta_Lactamase Forms stable acyl-enzyme intermediate Inactivation Enzyme Inactivation Beta_Lactamase->Inactivation G start Start: Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Serial Dilution of Antibiotics in Microplate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic G start Patient Screening (cUTI or AP) randomization Randomization (1:1) start->randomization treatment_a Cefepime/Enmetazobactam (IV for 7-14 days) randomization->treatment_a treatment_b Piperacillin/Tazobactam (IV for 7-14 days) randomization->treatment_b toc_visit Test-of-Cure Visit (Day 14) treatment_a->toc_visit treatment_b->toc_visit primary_endpoint Primary Endpoint Assessment (Clinical Cure + Microbiological Eradication) toc_visit->primary_endpoint

References

Cefepime-Enmetazobactam vs. Meropenem for the Treatment of ESBL-Producing Enterobacterales: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two key antimicrobial agents in the fight against resistant Gram-negative bacteria.

In the landscape of rising antimicrobial resistance, the emergence of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant therapeutic challenge. This guide provides a comprehensive comparison of a novel β-lactam/β-lactamase inhibitor combination, cefepime-enmetazobactam, with the established carbapenem antibiotic, meropenem, for the treatment of infections caused by these resistant pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, clinical efficacy, and the experimental protocols of pivotal studies.

Mechanism of Action

Cefepime is a fourth-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4] Enmetazobactam is a novel β-lactamase inhibitor that protects cefepime from degradation by ESBLs, thereby restoring its activity against many resistant strains of Enterobacterales.[1][5][6]

Meropenem, a carbapenem antibiotic, also acts by inhibiting bacterial cell wall synthesis.[7][8][9][10] It is highly resistant to hydrolysis by most β-lactamases, including ESBLs, making it a reliable therapeutic option for infections caused by such organisms.[8][10]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing cefepime-enmetazobactam and meropenem specifically for ESBL-producing Enterobacterales infections are not yet available. However, the Phase 3 ALLIUM clinical trial provides robust data on the efficacy of cefepime-enmetazobactam in treating complicated urinary tract infections (cUTIs), including a significant subgroup of patients with infections caused by ESBL-producing Enterobacterales. The comparator in this trial was piperacillin-tazobactam. Meropenem is a frequently recommended treatment for serious infections caused by ESBL-producing organisms.[11][12]

The following tables summarize the key efficacy and safety data from the ALLIUM trial for cefepime-enmetazobactam and established data for meropenem in similar indications.

Table 1: Clinical and Microbiological Success Rates
Treatment GroupOverall Success Rate (Clinical Cure + Microbiological Eradication) in ESBL-Producing SubgroupClinical Cure Rate in ESBL-Producing SubgroupMicrobiological Eradication Rate in ESBL-Producing Subgroup
Cefepime-Enmetazobactam 73.7%[3][13][14]Not explicitly reported for ESBL subgroupNot explicitly reported for ESBL subgroup
Piperacillin-Tazobactam 51.5%[3][13][14]Not explicitly reported for ESBL subgroupNot explicitly reported for ESBL subgroup

Note: Data for cefepime-enmetazobactam and piperacillin-tazobactam are from the ALLIUM trial's subgroup analysis of patients with cUTIs caused by ESBL-producing Enterobacterales.

Table 2: Overall Treatment Success in the Intent-to-Treat Population (cUTI)
Treatment GroupOverall Success Rate (Clinical Cure + Microbiological Eradication)
Cefepime-Enmetazobactam 79.1%[15][16][17]
Piperacillin-Tazobactam 58.9%[15][16][17]
Table 3: Adverse Events
Treatment GroupIncidence of Treatment-Emergent Adverse EventsCommon Adverse Events
Cefepime-Enmetazobactam 50.0%[15][17]Elevations in liver function parameters, headache, infusion site reactions.[15][18]
Piperacillin-Tazobactam 44.0%[15][17]Not detailed in the provided search results.

Experimental Protocols

The ALLIUM Phase 3 Clinical Trial

The ALLIUM trial was a pivotal study that evaluated the efficacy and safety of cefepime-enmetazobactam.

  • Study Design: A Phase 3, randomized, double-blind, active-controlled, multicenter, non-inferiority clinical trial.[15][16]

  • Patient Population: Adult patients (≥18 years) with a clinical diagnosis of complicated UTI or acute pyelonephritis caused by Gram-negative urinary pathogens.[16]

  • Interventions:

    • Cefepime-enmetazobactam: 2g/0.5g administered as a 2-hour intravenous infusion every 8 hours.[16][17]

    • Piperacillin-tazobactam: 4.5g administered as a 2-hour intravenous infusion every 8 hours.[16]

  • Duration of Treatment: 7 days, with the possibility of extension up to 14 days for patients with a positive blood culture at baseline.[15][16]

  • Primary Outcome: The proportion of patients who achieved overall treatment success, defined as the combination of clinical cure and microbiological eradication at the test-of-cure visit.[15][16]

  • Key Analysis: A subgroup analysis was performed on patients with infections caused by ESBL-producing Enterobacterales.[13]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the ALLIUM Phase 3 clinical trial.

ALLIUM_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_outcome Primary Outcome Assessment Patient_Population Adult patients with complicated UTI or acute pyelonephritis Inclusion_Criteria Gram-negative uropathogen identified Patient_Population->Inclusion_Criteria Exclusion_Criteria Known resistance to study drugs Inclusion_Criteria->Exclusion_Criteria Randomization 1:1 Randomization Exclusion_Criteria->Randomization Cefepime_this compound Cefepime-Enmetazobactam (2g/0.5g IV q8h) Randomization->Cefepime_this compound Piperacillin_Tazobactam Piperacillin-Tazobactam (4.5g IV q8h) Randomization->Piperacillin_Tazobactam Treatment_Duration 7-14 days of treatment Cefepime_this compound->Treatment_Duration Piperacillin_Tazobactam->Treatment_Duration Test_of_Cure Test-of-Cure Visit Treatment_Duration->Test_of_Cure Primary_Endpoint Overall Success: Clinical Cure + Microbiological Eradication Test_of_Cure->Primary_Endpoint ESBL_Subgroup_Analysis Subgroup Analysis for ESBL-producing pathogens Primary_Endpoint->ESBL_Subgroup_Analysis

Caption: Logical workflow of the ALLIUM Phase 3 clinical trial.

Conclusion

Cefepime-enmetazobactam has demonstrated superiority over piperacillin-tazobactam in the treatment of complicated UTIs, with particularly strong efficacy against infections caused by ESBL-producing Enterobacterales. This positions it as a promising carbapenem-sparing option. While direct comparative data against meropenem is lacking, the robust results from the ALLIUM trial suggest that cefepime-enmetazobactam is a valuable addition to the therapeutic armamentarium for managing infections caused by these challenging multidrug-resistant organisms. Further research, including head-to-head trials with carbapenems, will be crucial to fully define its role in clinical practice.

References

Enmetazobactam: A Comparative Analysis of its Impact on Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enmetazobactam, a novel beta-lactamase inhibitor, in combination with the fourth-generation cephalosporin cefepime, presents a promising therapeutic option in the fight against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparative analysis of cefepime-enmetazobactam's efficacy against various bacterial species, supported by clinical and in vitro data.

Clinical Efficacy: Cefepime-Enmetazobactam vs. Piperacillin-Tazobactam

A pivotal phase 3 randomized clinical trial (ALLIUM) evaluated the efficacy and safety of cefepime-enmetazobactam compared to the widely used combination of piperacillin-tazobactam in patients with complicated urinary tract infections (cUTIs) or acute pyelonephritis.[1][2][3][4][5]

Key Findings:

  • Cefepime-enmetazobactam was found to be superior to piperacillin-tazobactam in achieving the primary endpoint of overall treatment success, defined as a combination of clinical cure and microbiological eradication.[1][3][5]

  • A significantly higher proportion of patients treated with cefepime-enmetazobactam achieved microbiological eradication compared to those who received piperacillin-tazobactam.[1]

  • While there was no significant difference in the clinical cure rates between the two treatment groups, the superiority in microbiological eradication underscores the potent bactericidal activity of the cefepime-enmetazobactam combination.[1][3]

Table 1: Clinical Outcomes of the Phase 3 ALLIUM Trial [1][2][4]

OutcomeCefepime-Enmetazobactam (n=345)Piperacillin-Tazobactam (n=333)Between-Group Difference (95% CI)
Overall Success (Clinical Cure + Microbiological Eradication) 79.1%58.9%21.2% (14.3% to 27.9%)
Clinical Cure Rate (Day 14) 92.5%88.9%3.5% (-1.0% to 8.0%)
Microbiological Eradication Rate (Day 14) 82.9%64.9%19.0% (12.3% to 25.4%)

Safety Profile:

Treatment-emergent adverse events were reported in 50.0% of patients receiving cefepime-enmetazobactam and 44.0% of those receiving piperacillin-tazobactam, with the majority being of mild to moderate severity.[1][2][4] The most common treatment-emergent adverse events were elevations in liver function parameters.[3]

In Vitro Activity of Cefepime-Enmetazobactam

This compound restores the in vitro activity of cefepime against many Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[6][7][8] It exhibits potent inhibitory activity against Ambler Class A beta-lactamases, including CTX-M, TEM, and SHV enzymes.[7][9][10]

Comparative In Vitro Susceptibility:

The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of cefepime for many resistant strains of Escherichia coli and Klebsiella pneumoniae.[6][7][8]

Table 2: Cefepime-Enmetazobactam MIC90 Values for Key Enterobacterales [6][8]

Bacterial SpeciesCefepime MIC90 (µg/mL)Cefepime-Enmetazobactam MIC90 (µg/mL)
Escherichia coli160.12
Klebsiella pneumoniae>640.5
Enterobacter cloacae161
Enterobacter aerogenes0.50.25

Data from a collection of clinical isolates from the US and Europe (2014-2015). This compound was tested at a fixed concentration of 8 µg/ml.

Activity Against Other Pathogens:

  • Pseudomonas aeruginosa: this compound does not significantly enhance the in vitro activity of cefepime against P. aeruginosa.[6][8]

  • Acinetobacter baumannii: Cefepime-enmetazobactam has shown some promising in vitro activity against OXA-51 and OXA-58 producing A. baumannii, but its activity is limited against the more common OXA-23 and OXA-24 producers.[11]

  • Carbapenem-Resistant Enterobacterales (CRE): Cefepime-enmetazobactam demonstrates high susceptibility against OXA-48 producers.[12] However, its activity against metallo-β-lactamase (MBL) and Klebsiella pneumoniae carbapenemase (KPC) producers is limited.[10][12]

Mechanism of Action: Signaling Pathway of Beta-Lactamase Inhibition

This compound is a penicillanic acid sulfone that acts as a mechanism-based inhibitor of serine beta-lactamases (SBLs).[13] It forms a stable covalent acyl-enzyme intermediate with the beta-lactamase, rendering the enzyme inactive and unable to hydrolyze the beta-lactam ring of cefepime.[14][15][16] This allows cefepime to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.

G cluster_0 cluster_1 cefepime Cefepime pbp Penicillin-Binding Proteins (PBPs) cefepime->pbp Binds to cell_wall Bacterial Cell Wall Synthesis Inhibition pbp->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis This compound This compound beta_lactamase Beta-Lactamase (e.g., ESBL) This compound->beta_lactamase Forms covalent bond with beta_lactamase->cefepime Hydrolyzes (Inhibited) inactivated_enzyme Inactive Acyl-Enzyme Complex beta_lactamase->inactivated_enzyme Inactivation

Caption: Mechanism of action of cefepime-enmetazobactam.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The in vitro activity of cefepime-enmetazobactam and comparator agents is typically determined by broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

G start Start: Bacterial Isolate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Microdilution Plates with Serial Dilutions of Cefepime +/- Fixed Concentration of this compound prepare_plates->inoculate incubate Incubate Plates (e.g., 18-24h at 35°C) inoculate->incubate read_results Read Plates to Determine Lowest Concentration Inhibiting Visible Growth (MIC) incubate->read_results end End: MIC Value read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Phase 3 Clinical Trial (ALLIUM) Protocol:

The ALLIUM trial was a randomized, double-blind, active-controlled, multicenter, noninferiority clinical trial.[2][3]

G screening Patient Screening: Adults with cUTI or Acute Pyelonephritis randomization Randomization (1:1) screening->randomization treatment_a Treatment Arm A: Cefepime-Enmetazobactam (IV Infusion) randomization->treatment_a treatment_b Treatment Arm B: Piperacillin-Tazobactam (IV Infusion) randomization->treatment_b follow_up Follow-up Visits (Test-of-Cure, Late Follow-up) treatment_a->follow_up treatment_b->follow_up assessment Assessment of: - Clinical Cure - Microbiological Eradication - Adverse Events follow_up->assessment analysis Data Analysis: Comparison of Efficacy and Safety assessment->analysis

Caption: Simplified workflow of the ALLIUM Phase 3 clinical trial.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enmetazobactam

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of the novel β-lactamase inhibitor, Enmetazobactam, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory waste. This compound, a novel β-lactamase inhibitor, requires meticulous disposal procedures to mitigate potential environmental impact and ensure workplace safety. While specific institutional and regional regulations must always be followed, this guide provides a framework for the proper handling and disposal of this compound waste, grounded in general principles of chemical safety and antibiotic deactivation.

Core Principles of this compound Disposal

Waste generated from research involving this compound should be treated as chemical waste. Although some safety data sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care due to its biological activity. Stock solutions, being at higher concentrations, are considered hazardous chemical waste and must be disposed of according to institutional guidelines.

General disposal guidelines for pharmaceutical waste, as recommended by various safety and regulatory bodies, emphasize that disposal should be in accordance with all applicable federal, state, and local laws. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Quantitative Data and Disposal Considerations for β-Lactamase Inhibitors

The following table summarizes general disposal information for this compound and other β-lactamase inhibitors. It is important to note that specific quantitative limits for disposal are typically not provided in publicly available documents and are subject to local regulations.

CompoundCAS NumberGeneral Disposal GuidelinesChemical Inactivation Potential
This compound 1001404-83-6Dispose of in accordance with local, regional, and national regulations. Treat as chemical waste.Susceptible to hydrolysis, particularly at alkaline pH.
Tazobactam 89786-04-9Dispose of waste in accordance with all applicable federal, state, and local laws.[1][2]Susceptible to hydrolysis.
Clavulanic Acid 58001-44-8Dispose of in accordance with local regulations. Empty containers may retain product residues.Susceptible to hydrolysis.
Avibactam 1192491-61-4Dispose of contents/container in accordance with local, regional, national, and international regulations.[3]Information not readily available; however, as a β-lactam-like structure, likely susceptible to hydrolysis.

Experimental Protocol: Chemical Inactivation of β-Lactam Antibiotics via Hydrolysis

Research has indicated that β-lactam antibiotics can be effectively inactivated through hydrolysis, particularly by using a sodium hydroxide (NaOH) solution. This process breaks the β-lactam ring, rendering the molecule biologically inactive. While a specific protocol for this compound is not available, the following general procedure for β-lactam antibiotics can be adapted and should be validated in a laboratory setting before implementation.

Objective: To chemically inactivate this compound in aqueous solutions prior to disposal.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

  • pH meter or pH strips

  • Appropriate waste container

Procedure:

  • Segregate Waste: Collect all aqueous waste containing this compound in a designated, properly labeled waste container.

  • Ensure Safety: Perform the inactivation procedure in a well-ventilated area, such as a fume hood. Wear appropriate PPE.

  • Adjust pH: While stirring the this compound waste solution, slowly add 1 M NaOH solution.

  • Monitor pH: Continuously monitor the pH of the solution. The target pH for effective hydrolysis of many β-lactams is between 10 and 13.[4][5]

  • Reaction Time: Allow the solution to react for a sufficient amount of time to ensure complete degradation. This may range from several minutes to hours, depending on the concentration and specific β-lactam. A conservative approach would be to allow the reaction to proceed for at least one hour.

  • Neutralization (Optional but Recommended): Before final disposal, neutralize the solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is within the acceptable range for your institution's wastewater system (typically between 6 and 9).

  • Final Disposal: Dispose of the treated and neutralized solution in accordance with your institution's and local regulations for chemical waste.

Note: It is the user's responsibility to validate this method for their specific waste streams to ensure complete inactivation of the antibiotic.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Enmetazobactam_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste start This compound Waste Generated assess_type Identify Waste Type start->assess_type solid_waste Solid this compound (e.g., unused powder) assess_type->solid_waste Solid liquid_waste Aqueous Solution (e.g., stock solutions, experimental waste) assess_type->liquid_waste Liquid dispose_solid Dispose as Chemical Waste (Follow Institutional Guidelines) solid_waste->dispose_solid inactivation_decision Chemical Inactivation Feasible? liquid_waste->inactivation_decision inactivate Perform Chemical Inactivation (e.g., Alkaline Hydrolysis) inactivation_decision->inactivate Yes direct_disposal Dispose Directly as Chemical Waste inactivation_decision->direct_disposal No dispose_liquid Dispose of Treated Waste (Follow Institutional Guidelines) inactivate->dispose_liquid

This compound Disposal Workflow

By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

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